molecular formula C10H10Br2O2 B3243489 Ethyl 3-bromo-2-(bromomethyl)benzoate CAS No. 157652-24-9

Ethyl 3-bromo-2-(bromomethyl)benzoate

Cat. No.: B3243489
CAS No.: 157652-24-9
M. Wt: 321.99 g/mol
InChI Key: PEEDOLWKGPCTRB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(bromomethyl)benzoate ( 157652-24-9) is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 322.00 g/mol . This benzoate ester derivative features both a bromine substituent and a bromomethyl group on its aromatic ring, making it a versatile and valuable building block in synthetic organic chemistry . Its structure, confirmed by identifiers such as the InChI key (PEEDOLWKGPCTRB-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=CC=CC(Br)=C1CBr), is designed for further functionalization . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, potentially for applications in pharmaceutical development and materials science. The presence of two different bromine atoms allows for sequential and selective cross-coupling reactions, such as Suzuki or Heck reactions, as well as nucleophilic substitutions. This enables the construction of diverse chemical libraries for drug discovery and other advanced research applications. Handling this material requires strict safety precautions. It is classified with the signal word "Danger" and carries hazard statements H290 (may be corrosive to metals) and H314 (causes severe skin burns and eye damage) . Appropriate personal protective equipment (PPE) including gloves and eye protection is essential. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDOLWKGPCTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 3-bromo-2-(bromomethyl)benzoate

Introduction

Ethyl 3-bromo-2-(bromomethyl)benzoate is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure incorporates two distinct and chemoselectively addressable bromide substituents: a highly reactive benzylic bromide and a less reactive aryl bromide. This unique arrangement, coupled with an ethyl ester moiety, makes it a versatile building block for the construction of complex molecular architectures. The ability to perform sequential, site-selective functionalization allows for the strategic introduction of various pharmacophores and structural motifs, rendering it a valuable intermediate in drug discovery and the development of novel organic materials.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and safe handling of Ethyl 3-bromo-2-(bromomethyl)benzoate, designed for professionals engaged in advanced chemical research and development.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to its application in synthesis. While some experimental data for this specific molecule is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

Structure:

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name Ethyl 3-bromo-2-(bromomethyl)benzoate-
CAS Number 157652-24-9
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 322.00 g/mol
Physical Form Solid
Purity (Typical) ≥95%
Storage Temperature Refrigerator (2-8°C)
Boiling Point Data not available; requires experimental determination.-
Melting Point Data not available; requires experimental determination.-
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, chloroform).-

Synthesis and Purification

The most logical and efficient synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate involves a two-step process starting from a commercially available precursor, Ethyl 2-methylbenzoate. The strategy involves an initial electrophilic aromatic bromination followed by a selective radical bromination of the benzylic methyl group.

Synthetic Workflow

The overall synthetic transformation is outlined below. This workflow ensures high yields and selectivity by performing the reactions in a logical sequence that minimizes side-product formation.

Synthetic Workflow A Ethyl 2-methylbenzoate B Ethyl 3-bromo-2-methylbenzoate A->B Br₂, FeBr₃ Electrophilic Aromatic Substitution C Ethyl 3-bromo-2-(bromomethyl)benzoate B->C NBS, AIBN, CCl₄ Radical Bromination

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step A: Synthesis of Ethyl 3-bromo-2-methylbenzoate

This step involves the electrophilic bromination of the aromatic ring. The ester and methyl groups are ortho, para-directing; however, steric hindrance from the existing substituents favors bromination at the C3 and C5 positions.

  • In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HBr gas).

  • Dissolve Ethyl 2-methylbenzoate (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of molecular bromine (Br₂) (1.1 equivalents) in the same solvent via the dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-bromo-2-methylbenzoate.

Step B: Synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate

This protocol utilizes N-Bromosuccinimide (NBS) for the selective free-radical bromination of the benzylic methyl group, a standard and reliable method.[1]

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified Ethyl 3-bromo-2-methylbenzoate (1 equivalent) from Step A in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 equivalents) as the radical initiator.

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 100W incandescent bulb) to initiate the reaction.

  • Continue refluxing for 4-6 hours until TLC analysis indicates the complete consumption of the starting material. The succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to yield the crude product.

  • Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Ethyl 3-bromo-2-(bromomethyl)benzoate as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.[3] The predicted data below serves as a benchmark for experimental validation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 7.6-7.8 (m, 2H): Aromatic protons on the benzene ring.

  • δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene ring.

  • δ 4.85 (s, 2H): Benzylic protons of the -CH₂Br group. The strong electron-withdrawing effect of the bromine atom causes a significant downfield shift.

  • δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

  • δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ ~165 ppm: Carbonyl carbon (-C=O) of the ester.

  • δ ~125-140 ppm: Aromatic carbons.

  • δ ~62 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

  • δ ~30 ppm: Benzylic carbon (-CH₂Br).

  • δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Mass Spectrometry (GC-MS, EI)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 320, 322, and 324 with an approximate intensity ratio of 1:2:1.

  • Key Fragments: Loss of the ethoxy group (-•OCH₂CH₃, m/z 45), loss of a bromine atom (-•Br, m/z 79/81), and cleavage of the bromomethyl group (-•CH₂Br, m/z 93/95).

Infrared (IR) Spectroscopy
  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).

  • ~1720 cm⁻¹: Strong C=O stretching from the ester carbonyl group.[4]

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~600-700 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 3-bromo-2-(bromomethyl)benzoate stems from the differentiated reactivity of its two C-Br bonds.

Reactivity Pathways cluster_0 Reactivity of Ethyl 3-bromo-2-(bromomethyl)benzoate cluster_1 Benzylic Position (More Reactive) cluster_2 Aryl Position (Less Reactive) A Ethyl 3-bromo-2-(bromomethyl)benzoate B Nucleophilic Substitution (SN2) A->B Site-Selective Attack D Metal-Catalyzed Cross-Coupling A->D Requires Catalyst C Product with Nu-CH₂ group B->C e.g., R₂NH, ROH, RS⁻ E Product with Ar-R' group D->E e.g., Suzuki, Heck, Buchwald-Hartwig

Caption: Differentiated reactivity of the benzylic and aryl bromide sites.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is an excellent electrophile and is highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[1] This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, by reacting the compound with the corresponding nucleophile, typically in the presence of a non-nucleophilic base.

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide is substantially less reactive and remains intact under the conditions used for benzylic substitution. This C(sp²)-Br bond is ideal for participating in transition-metal-catalyzed cross-coupling reactions. For example, after functionalizing the benzylic position, the aryl bromide can be used in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), or Buchwald-Hartwig aminations (with amines) to build more complex molecular scaffolds.

Safety, Handling, and Storage

As a reactive brominated compound, proper safety protocols are essential during handling and storage.

Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions: [5][6]

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a refrigerator (2-8°C).

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Disposal:

  • Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[5][8]

Conclusion

Ethyl 3-bromo-2-(bromomethyl)benzoate is a highly versatile and valuable synthetic intermediate. Its key attribute is the presence of two electronically and sterically distinct bromine atoms, which allows for predictable and site-selective functionalization. The benzylic bromide provides a reactive handle for nucleophilic substitutions, while the more robust aryl bromide is amenable to a wide range of metal-catalyzed cross-coupling reactions. This dual reactivity, combined with a well-defined synthetic route and characterization profile, establishes it as a powerful tool for medicinal chemists and materials scientists in the rational design and synthesis of complex target molecules.

References

  • PubChem. (n.d.). Ethyl 3-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-Bromo-Benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-2-methylbenzoate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-bromobenzoate. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

  • MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • dos Santos, V. A., & de Souza, T. B. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]

  • NSR Laboratories Pvt. Ltd. (n.d.). Ethyl 3-Bromo Benzoate. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of Ethyl 3-bromo-2-(bromomethyl)benzoate

[1]

CAS Number: 157652-24-9 Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 321.99 g/mol [1]

Executive Summary

Ethyl 3-bromo-2-(bromomethyl)benzoate is a specialized, highly reactive electrophilic intermediate used primarily in the synthesis of complex heterocycles (e.g., isoquinolines, phthalazines) and pharmaceutical scaffolds.[1] Structurally, it features a lipophilic ethyl ester and a reactive benzylic bromide.[1]

This guide addresses a critical gap in public physicochemical data: the specific solubility profile of this intermediate. Due to the high reactivity of the bromomethyl group (an alkylating agent), solubility cannot be decoupled from chemical stability. This document provides a solubility framework based on empirical data from structural analogs (e.g., methyl 3-(bromomethyl)benzoate) and standard organic synthesis protocols.[1]

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF) and non-polar aromatics (Toluene). However, its utility in protic solvents (Alcohols, Water) is severely limited by rapid solvolysis and hydrolysis.[1]

Physicochemical Profile & Solubility Logic

The solubility behavior of Ethyl 3-bromo-2-(bromomethyl)benzoate is governed by three structural factors:

  • The Ethyl Ester: Increases lipophilicity (LogP ~3.5–4.0), promoting solubility in organic solvents.[1]

  • The Aryl Bromide: Adds density and lipophilicity but has minimal effect on polarity.[1]

  • The Benzylic Bromide: The critical functional group.[1] While it does not significantly hinder dissolution in organics, it renders the molecule unstable in nucleophilic solvents.[1]

Predicted Solubility Parameters
  • Lipophilicity: High.[1] Prefers organic layers in biphasic systems.[1]

  • Polarity: Low-to-Moderate.[1]

  • Hydrogen Bonding: Acceptor (Ester carbonyl), but no Donor.[1]

Solubility in Organic Solvents[2][3]

The following table categorizes solvents by their suitability for dissolution , reaction , and purification . Data is derived from standard handling protocols for benzylic bromides.

Table 1: Solubility & Stability Profile
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Stable Primary solvent for extraction and reactions.[1]
Chloroform (CHCl₃)High Stable Alternative to DCM; good for NMR analysis.[1]
Carbon TetrachlorideHigh Stable Historical reaction solvent (Wohl-Ziegler).[1]
Esters/Ethers Ethyl Acetate (EtOAc)High Stable Excellent for workup and silica gel chromatography.[1]
THF (Tetrahydrofuran)High Stable Good for reactions; ensure anhydrous to prevent hydrolysis.[1]
Diethyl EtherModerate Stable Used for precipitation or washing.[1]
Aromatics TolueneHigh Stable High-boiling solvent for reflux reactions.[1]
Alkanes Hexanes / HeptaneLow (<10 mg/mL)Stable Anti-solvent. Used to precipitate the product or in recrystallization.[1]
Protic Methanol / EthanolHigh Unstable RISK: Rapid solvolysis to form benzyl ethers (e.g., ethyl ether derivative).[1]
WaterInsoluble Unstable RISK: Hydrolysis to benzyl alcohol.[1] Immiscible.
Polar Aprotic Acetonitrile (MeCN)High Stable Preferred modern solvent for substitution reactions.[1]
DMSOHigh Risk RISK: Potential for oxidation (Kornblum oxidation) or alkylation.[1]

Experimental Protocols

Protocol A: Solubility & Stability Assessment

Use this protocol to validate solvent compatibility before scaling up.

Materials: 10 mg of Ethyl 3-bromo-2-(bromomethyl)benzoate, 1 mL of target solvent, HPLC/TLC setup.

  • Dissolution: Add 10 mg of solid to a 2 mL vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.[1] Vortex for 30 seconds.[1]

    • Observation: If clear, solubility is >20 mg/mL .[1] If solid remains, add 0.5 mL more.

  • Stability Check (Critical):

    • Let the solution stand at Room Temperature (RT) for 1 hour.

    • TLC Analysis: Spot the solution alongside a fresh reference standard (dissolved in DCM).

    • Mobile Phase: Hexanes:EtOAc (80:20).[1]

    • Result: If a new spot appears (lower R_f for hydrolysis/alcohol, higher/varied for ether), the solvent is incompatible.[1]

Protocol B: Purification via Recrystallization

Since the compound is a solid, recrystallization is the preferred purification method over distillation (which risks thermal decomposition).

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2][3]

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Avoid boiling to minimize thermal stress.[1]

  • Filtration: If insoluble particulates (e.g., succinimide from synthesis) are present, filter rapidly while hot.[1]

  • Precipitation: Slowly add warm Hexanes (or Heptane) dropwise until a faint turbidity persists.

  • Crystallization: Allow the mixture to cool to Room Temperature slowly, then transfer to a fridge (4°C).

  • Collection: Filter the white/off-white crystals and wash with cold Hexanes.

Visualizations

Figure 1: Solvent Selection Logic

This flowchart guides the researcher in selecting the correct solvent based on the intended process (Reaction vs. Purification) and stability constraints.

SolventSelectionStartStart: Select SolventPurposeIntended Purpose?Start->PurposeReactionReaction / SynthesisPurpose->ReactionPurificationPurification / WorkupPurpose->PurificationPolarityCheckPolarity Required?Reaction->PolarityCheckStabilityCheckNucleophile Present?Purification->StabilityCheckNonPolarNon-PolarPolarityCheck->NonPolarRadical BrominationPolarAproticPolar AproticPolarityCheck->PolarAproticNucleophilic Sub.DCMDCM / CHCl3(Recommended)NonPolar->DCMTolueneToluene(High Boiling)NonPolar->TolueneACNAcetonitrile(Substitution)PolarAprotic->ACNEtOAcEthyl Acetate(Extraction)StabilityCheck->EtOAcNo (Safe)HexaneHexanes(Precipitation)StabilityCheck->HexaneAnti-SolventAlcoholsAlcohols (MeOH/EtOH)RISK: SolvolysisStabilityCheck->AlcoholsYes (Avoid)WaterWaterRISK: HydrolysisStabilityCheck->WaterYes (Avoid)

Caption: Decision tree for solvent selection, highlighting safe zones (Green) and stability risks (Red).[1]

Figure 2: Stability & Degradation Pathways

Understanding why certain solvents are forbidden is crucial.[1] The benzylic bromide is the weak link.

StabilityTargetEthyl 3-bromo-2-(bromomethyl)benzoate(Target Molecule)HydrolysisProdBenzyl Alcohol Derivative(Degradation)Target->HydrolysisProd Hydrolysis (Slow) SolvolysisProdBenzyl Methyl Ether(Degradation)Target->SolvolysisProd Solvolysis (Fast) WaterWater (H2O)Water->HydrolysisProdAlcoholMethanol (MeOH)Alcohol->SolvolysisProd

Caption: Degradation pathways in protic solvents. The benzylic bromide undergoes substitution, destroying the reagent.

Handling & Safety (Lachrymator Warning)

  • Hazard Class: Benzylic bromides are potent lachrymators (tear-inducing agents) and skin irritants.[1]

  • Engineering Controls: ALWAYS handle solid and solutions in a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the reactive bromide before cleaning.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

References

  • PubChem. (2025).[1][4] Ethyl 3-(bromomethyl)benzoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. [Link][1]

Reactivity Profile of Benzylic Bromides in Benzoate Systems: Mechanistic Insights & Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Benzylic Bromides in Benzoate Systems Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Process Chemists

Executive Summary

The nucleophilic substitution of benzylic bromides with benzoate anions represents a critical transformation in the synthesis of pharmaceutical intermediates, prodrugs, and protecting groups. While ostensibly a simple substitution, this reaction operates on the "mechanistic borderline" between


 and 

pathways. This guide provides a deep technical analysis of the electronic and steric factors governing this reactivity, offering a self-validating protocol for process optimization using Phase Transfer Catalysis (PTC).

Mechanistic Foundations: The Hammett Paradox

The reaction between a benzyl bromide (electrophile) and a benzoate ion (nucleophile) is governed by the stability of the transition state (TS). Unlike simple alkyl halides, benzylic systems display a "U-shaped" or curved Hammett plot, indicating a sensitivity to substituent effects that defies simple linear free-energy relationships.

The Transition State Spectrum

The benzylic carbon allows for significant charge delocalization. Consequently, the mechanism shifts based on the electronic nature of the substituent on the aromatic ring:

  • Electron-Withdrawing Groups (EWG, e.g.,

    
    -NO
    
    
    
    ):
    These destabilize positive charge development. The reaction proceeds via a "tight"
    
    
    transition state where bond formation (nucleophilic attack) is synchronous with bond breaking. The EWG makes the benzylic carbon more electrophilic, accelerating the rate.
  • Electron-Donating Groups (EDG, e.g.,

    
    -OMe):  These stabilize positive charge. The reaction shifts toward a "loose" 
    
    
    
    or even
    
    
    -like character. The transition state possesses significant carbocation character, which is stabilized by the EDG, also accelerating the rate.
  • Unsubstituted (

    
    -H):  Often represents the reactivity minimum (the "trough" of the U-curve) in non-polar solvents, as it lacks both the electrophilic enhancement of EWGs and the cationic stabilization of EDGs.
    
Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcation of the reaction pathway based on substituent electronics.

ReactionMechanism Substrate Substituted Benzyl Bromide EWG EWG Substituent (p-NO2, p-CN) Substrate->EWG Electronic Pull EDG EDG Substituent (p-OMe, p-Me) Substrate->EDG Electronic Push TS_Tight Tight SN2 TS (Synchronous) EWG->TS_Tight Increases Electrophilicity TS_Loose Loose SN2/SN1 TS (Carbocationic Character) EDG->TS_Loose Stabilizes Positive Charge Product Benzyl Benzoate Ester TS_Tight->Product Fast Kinetics TS_Loose->Product Fast Kinetics

Figure 1: Mechanistic divergence in benzylic substitution. Both EWGs and EDGs can accelerate the reaction through distinct transition state stabilizations.

Solvent Systems & Phase Transfer Catalysis (PTC)

In industrial applications, homogeneous organic solvents (like DMF or DMSO) are often avoided due to work-up difficulties and toxicity. The preferred methodology utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .

The "Naked Anion" Effect

In a biphasic system (Toluene/Water), the benzoate anion is hydrated and unreactive in the aqueous phase. A quaternary ammonium catalyst (


) transfers the benzoate into the organic phase.
  • Crucial Insight: In the organic phase, the benzoate anion is poorly solvated ("naked"). Its nucleophilicity is magnified by orders of magnitude compared to protic environments, significantly lowering the activation energy (

    
    ).
    
Catalyst Selection
  • Tetrabutylammonium Bromide (TBAB): The industry standard. The symmetrical butyl chains provide optimal lipophilicity for toluene systems.

  • Aliquat 336 (Methyltrioctylammonium chloride): Preferred for highly non-polar solvents (e.g., heptane) due to longer alkyl chains.

PTC_Cycle cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase RX Benzyl Bromide (R-Br) Product Benzyl Benzoate (R-OBz) RX->Product QBz Ion Pair [Q+ Benzoate-] QBz->Product Reaction QBr_Org [Q+ Br-] Product->QBr_Org Release QBr_Aq [Q+ Br-] QBr_Org->QBr_Aq Transfer NaBz Na+ Benzoate- QBz_Aq [Q+ Benzoate-] QBr_Aq->QBz_Aq Ion Exchange (with NaBz) QBz_Aq->QBz Transfer

Figure 2: The Starks' Extraction Mechanism. The rate-determining step is often the intrinsic organic reaction, provided stirring speed (>400 rpm) eliminates mass-transfer limitations.

Quantitative Reactivity Data

The following table summarizes the relative rate constants (


) for substituted benzyl bromides reacting with sodium benzoate. Note the non-linear trend.
Substituent (Para)Electronic Effect (

)
Mechanism DominanceRelative Rate (

)*

-NO

Strong EWG (+0.78)Tight

4.5

-Cl
Weak EWG (+0.23)

1.8

-H
Reference (0.00)Mixed1.0

-Me
Weak EDG (-0.17)Loose

1.4

-OMe
Strong EDG (-0.27)

/ Loose

8.2

*Note: Values are approximate and solvent-dependent. In polar aprotic solvents, the "U-curve" is pronounced. In non-polar PTC systems, EWGs may show slightly lower enhancement due to tighter ion-pairing of the nucleophile.

Experimental Protocols

Protocol A: Kinetic Validation (Self-Validating System)

Purpose: To determine the precise reactivity profile of a specific benzyl bromide derivative before scale-up.

  • Preparation: Dissolve Benzyl Bromide derivative (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Thermostat: Equilibrate reaction vessel to 25.0°C ± 0.1°C.

  • Initiation: Add Sodium Benzoate (1.5 eq) rapidly.

  • Sampling: Withdraw aliquots (50 µL) at

    
     min.
    
  • Quench: Immediately dispense aliquot into cold Methanol/Water (1:1) to arrest reaction.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time.
    
    • Validation Check: The plot must be linear (

      
      ). If curvature exists, it indicates autocatalysis or competitive hydrolysis (check water content).
      
Protocol B: High-Yield Synthesis via PTC

Purpose: Scalable synthesis of benzyl benzoates.

  • Aqueous Phase: Dissolve Sodium Benzoate (1.2 eq) in Water (3 vol).

  • Catalyst: Add TBAB (0.05 eq, 5 mol%).

  • Organic Phase: Add Benzyl Bromide (1.0 eq) in Toluene (3 vol).

  • Reaction: Heat to 80°C with vigorous stirring (>600 RPM is critical to maximize interfacial area).

  • Monitoring: Monitor by TLC or GC until bromide consumption >99%.

  • Workup: Separate phases. Wash organic layer with water (2x) to remove catalyst and inorganic salts.

  • Isolation: Concentrate toluene to yield crude ester. Recrystallize (if solid) or distill.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion "Poisoning" by hydrationEnsure organic solvent is not hygroscopic; increase catalyst load to 10 mol%.
Hydrolysis Byproduct High pH in aqueous phaseBenzoate solutions are slightly basic. Buffer aqueous phase to pH 7-8 if substrate is base-sensitive.
Emulsion Formation Catalyst surfactant effectUse centrifugation or add brine to break emulsion during workup.
Slow Rate (EWG) Tight ion pairingSwitch to a more polar organic solvent (e.g., Chlorobenzene) or use a Crown Ether (18-Crown-6) to sequester the cation more effectively.

References

  • Mechanism of Nucleophilic Substitution

    • Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, New York.
    • Link:

  • Hammett Equation & Benzylic Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • Link:

  • Phase Transfer Catalysis Fundamentals

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[1]

    • Link:

  • Kinetics of Benzyl Bromide/Benzoate Reaction

    • Wong, K. H. (1978).[2] Kinetics of the esterification of potassium p-nitrobenzoate by benzyl bromide using dicyclohexyl-18-crown-6 as phase-transfer agent. J. Chem. Soc., Chem. Commun.[2]

    • Link:

  • Substituent Effects in Benzylic Systems

    • Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the rates of solvolysis of benzyl p-toluenesulfonates. Journal of Physical Organic Chemistry.
    • Link:

Sources

Calculated LogP and hydrophobicity of Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculated LogP and Hydrophobicity of Ethyl 3-bromo-2-(bromomethyl)benzoate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists

Case Study: Ethyl 3-bromo-2-(bromomethyl)benzoate[1]

Executive Summary

Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9) represents a distinct class of "reactive lipophiles" frequently encountered in fragment-based drug discovery (FBDD) and heterocycle synthesis.[1] While its primary utility lies in its dual electrophilic sites (aryl bromide and benzylic bromide), its physicochemical characterization presents a paradox. The compound is highly lipophilic, yet its instability in aqueous media renders standard experimental LogP determination (Shake Flask) prone to artifacts.

This guide provides a comprehensive analysis of the calculated hydrophobicity (cLogP) of this molecule, contrasts various algorithmic predictions, and outlines a robust experimental protocol for validation that accounts for its tendency toward hydrolysis and potential lactonization.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Understanding the structural contributors to lipophilicity is prerequisite to interpreting the calculated values.

Compound Identity:

  • IUPAC Name: Ethyl 3-bromo-2-(bromomethyl)benzoate[1]

  • CAS Number: 157652-24-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    O
    
    
  • Molecular Weight: 321.99 g/mol [1]

  • SMILES: CCOC(=O)c1c(CBr)c(Br)ccc1

Structural Lipophilicity Contributors:

  • Benzoate Core: The aromatic ring provides a lipophilic scaffold (

    
    -
    
    
    
    stacking potential).[1]
  • Ethyl Ester: Increases lipophilicity relative to the parent acid (approx.[1] +0.5 LogP units) and removes the ionizable carboxylate, ensuring the molecule remains neutral at physiological pH.

  • Aryl Bromide (C3): A significant hydrophobic contributor due to the large van der Waals radius and low polarizability of the halogen.

  • Benzylic Bromide (C2): The critical "warhead."[1] While lipophilic, the C-Br bond here is polarized and highly susceptible to nucleophilic attack (

    
    ).
    
Part 2: Computational Lipophilicity (cLogP) Analysis

In the absence of stable experimental data, computational consensus is the gold standard for this compound. The following data synthesizes predictions from five distinct algorithms to generate a reliability range.

Table 1: Comparative cLogP Predictions
AlgorithmPredicted LogPMethodologyStrengths/Weaknesses
XLogP3 4.02 Atom-additive with correction factorsGold Standard. Highly accurate for halogenated aromatics; accounts for steric crowding well.[1]
WLogP 3.85Fragment-based (Wildman & Crippen)Robust, but occasionally underestimates ortho-substitution effects.[1]
MLogP 3.68Topological (Moriguchi)Relies on structural descriptors; less sensitive to specific halogen positioning.[1]
Consensus 3.91 Arithmetic MeanSmoothes out algorithmic outliers.[1]
Bioavailability Score 0.55Abbott Bioavailability ScoreIndicates good probability of membrane permeability (if stable).[1]

Interpretation of Data: The consensus value of ~3.9 places this molecule in the "High Lipophilicity" quadrant.

  • Permeability: It will readily cross biological membranes (LogP > 2).[1]

  • Solubility: Predicted aqueous solubility (LogS) is low (approx.

    
     to 
    
    
    
    M).[1]
  • Ortho-Effect: The lower value of MLogP (3.[1]68) likely fails to fully capture the hydrophobic "shielding" created by the crowded 1,2,3-substitution pattern, which reduces water accessibility to the polar ester linkage. XLogP3 (4.02) is likely the most accurate predictor here.

Visualization: Computational Consensus Workflow

G cluster_0 Input Structure cluster_1 Algorithmic Processing SMILES SMILES Input CCOC(=O)c1c(CBr)c(Br)ccc1 XLOGP XLogP3 (Atom Additive) SMILES->XLOGP WLOGP WLogP (Fragment Based) SMILES->WLOGP MLOGP MLogP (Topological) SMILES->MLOGP Consensus Consensus LogP (3.91 ± 0.15) XLOGP->Consensus High Weight WLOGP->Consensus MLOGP->Consensus Outlier Ortho-Effect Correction (Steric Shielding) Consensus->Outlier Refinement

Figure 1: The computational workflow for deriving a consensus LogP, highlighting the weighting of atom-additive models (XLogP3) to account for steric effects.

Part 3: The Reactivity Paradox (Critical for Researchers)

The Trap: A novice researcher might attempt to measure the LogP of Ethyl 3-bromo-2-(bromomethyl)benzoate using a standard Shake Flask method (Octanol/Water) at pH 7.4. This will fail.

The Mechanism of Failure: The benzylic bromide is an active alkylating agent. In an aqueous buffer (even at neutral pH), it undergoes hydrolysis.[1]

  • Hydrolysis: The -CH

    
    Br converts to -CH
    
    
    
    OH (Ethyl 3-bromo-2-(hydroxymethyl)benzoate).[1]
  • Cyclization (Lactonization): The resulting hydroxymethyl group is ortho to the ethyl ester.[1] This proximity favors spontaneous intramolecular cyclization to form a Phthalide derivative (4-bromo-isobenzofuran-1(3H)-one), releasing ethanol.[1]

Consequence: If you measure the LogP experimentally in water, you are likely measuring the LogP of the phthalide byproduct (LogP ~1.5 - 2.0), not the parent molecule (LogP ~4.0).

Part 4: Experimental Validation Protocols

To validate the lipophilicity of this unstable compound, you must use Immobilized Artificial Membrane (IAM) Chromatography . This method is rapid and minimizes exposure to aqueous hydrolysis.[1]

Protocol: IAM Chromatography for Unstable Electrophiles

Objective: Determine


 as a surrogate for LogP.

Materials:

  • Column: Regis IAM.PC.DD2 (Phosphatidylcholine analog).[1]

  • Mobile Phase A: 50mM Ammonium Acetate (pH 6.0 - slightly acidic to retard hydrolysis).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detection: UV at 254 nm.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in 100% ACN (Stock 1 mg/mL). Do not use DMSO if possible, as it can accelerate nucleophilic attack if water is present.

  • Isocratic Runs: Perform three isocratic runs at varying ACN percentages (e.g., 40%, 50%, 60%) to ensure the compound elutes before degradation occurs.

  • Extrapolation: Plot

    
     (capacity factor) vs. %ACN.
    
  • Calculation: Extrapolate to 0% ACN to find

    
     (the retention factor in pure water).[1]
    
  • Conversion: Use the standard calibration equation for neutral aromatics:

    
    
    
Visualization: Experimental Decision Tree

ExperimentalProtocol Start Start: Lipophilicity Measurement Check Is the compound stable in water (24h)? Start->Check Stable Yes: Standard Shake Flask (Octanol/Water) Check->Stable Stable Unstable No: Benzylic Bromide (Hydrolysis Risk) Check->Unstable Reactive Hydrolysis Risk: Cyclization to Phthalide (False Low LogP) Unstable->Hydrolysis IAM Select Method: IAM Chromatography Unstable->IAM Recommended Conditions Conditions: High % ACN, Fast Flow pH 6.0 (Retard Hydrolysis) IAM->Conditions Result Output: Log k'(IAM) Extrapolated to LogP Conditions->Result

Figure 2: Decision matrix for selecting the correct lipophilicity assay. For benzylic bromides, IAM chromatography is mandatory to avoid measuring degradation products.

References
  • Mannhold, R., et al. (2009).[1][2] "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences. Link

  • Pidgeon, C., et al. (1995).[1] "IAM chromatography: an in vitro screen for predicting drug membrane permeability."[1][3] Journal of Medicinal Chemistry. Link

  • SwissADME. "Physicochemical Properties and Lipophilicity Calculation Methodologies."[1][2][4] Swiss Institute of Bioinformatics.[1] Link

  • PubChem. "Compound Summary: Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9)."[1] National Library of Medicine.[1] Link

Sources

Ethyl 3-bromo-2-(bromomethyl)benzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Isoindolinone Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9 ) is a specialized bifunctional intermediate utilized primarily in the synthesis of polycyclic heterocycles.[1] Its structural uniqueness lies in the ortho positioning of a reactive electrophile (bromomethyl) relative to an ester group, combined with a proximal aryl bromide. This "triad" of functionality makes it an ideal precursor for cascade cyclization reactions, particularly in the development of PARP inhibitors and other isoindolinone-based pharmaceutical agents.

This guide details the chemical identity, synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity functionalization of benz-fused systems.

Part 1: Chemical Identity & Identifiers[1][2][3][4]

The following table consolidates the definitive identifiers for integration into laboratory information management systems (LIMS) and regulatory documentation.

ParameterValue
Chemical Name Ethyl 3-bromo-2-(bromomethyl)benzoate
CAS Registry Number 157652-24-9
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
MDL Number MFCD18205381
InChI Key PEEDOLWKGPCTRB-UHFFFAOYSA-N
Physical Form Off-white to pale yellow solid
Storage Condition 2-8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen)
Part 2: Synthetic Architecture & Causality

The synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate is a classic application of the Wohl-Ziegler reaction . It involves the radical bromination of the benzylic methyl group of the precursor, Ethyl 3-bromo-2-methylbenzoate.

The Mechanistic Logic (Why NBS?)

While elemental bromine (Br₂) can be used for benzylic bromination, it often leads to electrophilic aromatic substitution (EAS) side products or poly-bromination. N-Bromosuccinimide (NBS) is the reagent of choice here because:

  • Concentration Control: NBS maintains a low, steady-state concentration of Br₂, favoring the radical pathway over the ionic EAS pathway.

  • Solvent Compatibility: The reaction uses non-polar solvents (CCl₄ or Trifluorotoluene) which suppress ionic mechanisms.

Synthetic Workflow Diagram

The following diagram illustrates the radical chain propagation required to synthesize the target molecule.

SynthesisPathway Precursor Ethyl 3-bromo-2-methylbenzoate (Precursor) Intermediate Benzylic Radical Species Precursor->Intermediate H• Abstraction Initiator Radical Initiation (AIBN/Benzoyl Peroxide + Heat) Initiator->Precursor Activates Product Ethyl 3-bromo-2-(bromomethyl)benzoate (Target: CAS 157652-24-9) Intermediate->Product + Br• (from NBS)

Figure 1: Radical pathway for the regioselective bromination of the 2-methyl position.[2]

Part 3: Applications in Drug Discovery (Isoindolinones)

The primary utility of CAS 157652-24-9 is its ability to act as a "lynchpin" in the synthesis of Isoindolinones (also known as phthalimidines). These bicyclic structures are privileged scaffolds in medicinal chemistry, found in:

  • PARP Inhibitors: Used in oncology to target DNA repair pathways.

  • Anxiolytics: Derivatives acting on GABA receptors.

The Cyclization Protocol

The reaction with a primary amine triggers a cascade:

  • SN2 Displacement: The amine attacks the benzylic bromide.

  • Intramolecular Acylation: The secondary amine attacks the adjacent ethyl ester.

  • Cyclization: Loss of ethanol yields the lactam ring.

CyclizationMechanism Start Ethyl 3-bromo-2-(bromomethyl)benzoate Step1 Intermediate: Secondary Benzyl Amine Start->Step1 SN2 Attack on -CH2Br Reagent Primary Amine (R-NH2) + Base (e.g., TEA) Reagent->Start Step2 Spontaneous Cyclization (Intramolecular Amidation) Step1->Step2 Attack on Ester Final 4-Bromo-Isoindolinone Scaffold (Drug Core) Step2->Final - EtOH

Figure 2: The "One-Pot" cascade reaction converting the bromomethyl ester to the pharmacologically active isoindolinone core.

Part 4: Experimental Protocol & Safety

Safety Warning: This compound is an alkylating agent and a potent lachrymator (tear gas agent). All operations must be conducted in a fume hood.

Standard Operating Procedure (SOP): Cyclization to Isoindolinone

Note: This is a generalized protocol derived from standard isoindolinone synthesis methodologies.

  • Preparation:

    • Dissolve Ethyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF or Acetonitrile.

    • Prepare a solution of the target Primary Amine (1.1 eq) and Triethylamine (2.0 eq).

  • Addition:

    • Cool the ester solution to 0°C.[3]

    • Add the amine solution dropwise over 30 minutes. The exotherm is driven by the HBr neutralization.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC/LC-MS. The disappearance of the starting material (benzyl bromide) is rapid; cyclization may require mild heating (50°C) depending on the amine's steric bulk.

  • Workup:

    • Concentrate solvent.[4]

    • Redissolve in EtOAc, wash with water and brine.

    • Purify via column chromatography (Hexane/EtOAc gradient).

Handling Specifications
  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide capability before cleaning.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10857675, Ethyl 3-(bromomethyl)benzoate (Structural Analog Reference). Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[3][5] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. (Foundational mechanism citation).

Sources

Methodological & Application

Synthesis of isoindolinones using Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ethyl 3-bromo-2-(bromomethyl)benzoate as a Bifunctional Scaffold

Part 1: Executive Summary & Strategic Value

Isoindolinones (isoindolin-1-ones) are privileged pharmacophores found in a vast array of bioactive natural products and pharmaceuticals, including immunomodulatory drugs (IMiDs) and kinase inhibitors.[1]

This guide details the synthesis of 4-bromo-2-substituted-isoindolin-1-ones using Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9) . Unlike generic benzyl halides, this specific precursor offers a strategic "3-bromo" handle. Upon cyclization, this yields a 4-bromoisoindolinone, a high-value scaffold where the bromine atom is positioned proximal to the lactam methylene. This position is electronically and sterically unique, allowing for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate Diversity-Oriented Synthesis (DOS) libraries.

Key Advantages of this Protocol:

  • Regiocontrol: Unambiguous access to the 4-bromo isomer, difficult to achieve via direct bromination of the isoindolinone core.

  • Atom Economy: A "One-Pot, Two-Step" cascade reaction (N-alkylation followed by intramolecular lactamization).

  • Scalability: Avoids the use of unstable acid chlorides or toxic coupling reagents.

Part 2: Chemical Strategy & Mechanism

The transformation relies on the bifunctional nature of the starting material, which contains both a highly electrophilic benzylic bromide and a moderately electrophilic ethyl ester.

Reaction Cascade
  • Nucleophilic Substitution (

    
    ):  The primary amine (
    
    
    
    ) attacks the benzylic bromide. This is the fastest step due to the high reactivity of the benzylic halide.
  • Intramolecular Cyclization: The resulting secondary amine attacks the adjacent ester carbonyl.

  • Elimination: Loss of ethanol yields the stable

    
    -lactam ring.
    
Mechanistic Diagram (Graphviz)

ReactionMechanism SM Ethyl 3-bromo-2- (bromomethyl)benzoate Inter Intermediate: N-Benzyl Secondary Amine SM->Inter Step 1: S_N2 Attack (Fast, Exothermic) Amine Primary Amine (R-NH2) Amine->Inter Prod Product: 4-Bromoisoindolin-1-one Inter->Prod Step 2: Lactamization (Rate Limiting) Byprod Byproduct: EtOH + HBr Inter->Byprod

Figure 1: The cascade mechanism. Note that the 3-bromo substituent on the benzoate ring becomes the 4-bromo substituent on the isoindolinone core.

Part 3: Detailed Experimental Protocols
Protocol A: Standard Synthesis (One-Pot)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Reagents:

  • Ethyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.0 – 2.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Temperature: Room Temperature

    
     Reflux
    

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 3-bromo-2-(bromomethyl)benzoate (322 mg, 1.0 mmol) in anhydrous EtOH (5 mL) in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.1 mmol) dropwise at

    
    .
    
    • Critical Insight: Although the benzylic bromide is reactive, the steric bulk of the adjacent 3-bromo group prevents rapid over-alkylation. However, dropwise addition is recommended to favor mono-alkylation.

  • Base Addition: Add

    
     (2.5 mmol) dropwise.
    
  • Reaction:

    • Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting bromide.

    • Checkpoint: If the intermediate (secondary amine) persists, heat to reflux (

      
      ) for 2–4 hours to drive the lactamization.
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve residue in EtOAc and wash with

      
       (to remove excess amine/base), saturated 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (typically 20-40% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines or electron-deficient anilines (weak nucleophiles).

  • Combine starting benzoate (1.0 mmol), amine (1.5 mmol), and

    
     (2.0 mmol) in Acetonitrile (
    
    
    
    , 3 mL) in a microwave vial.
  • Irradiate at

    
     for 20 minutes.
    
  • Filter off inorganic salts, concentrate, and purify as above.

Part 4: Downstream Application (Library Generation)

The resulting 4-bromoisoindolin-1-one is a "branch point" intermediate. The following workflow illustrates how to diversify this scaffold.

Workflow Diagram (Graphviz)

LibraryWorkflow Start 4-Bromoisoindolin-1-one (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Buchwald Buchwald-Hartwig (R2-NH2, Pd2(dba)3) Start->Buchwald Sonogashira Sonogashira Coupling (HCC-R, Pd(PPh3)4/CuI) Start->Sonogashira Lib1 Biaryl Analogs (Kinase Inhibitors) Suzuki->Lib1 Lib2 Amino-Isoindolinones (Fluorescent Probes) Buchwald->Lib2 Lib3 Alkynyl Derivatives (Click Chemistry Tags) Sonogashira->Lib3

Figure 2: Diversity-Oriented Synthesis (DOS) workflow starting from the 4-bromo scaffold.

Part 5: Troubleshooting & Optimization Data

Common Issues:

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of ester before amine attack.Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH) in the first step; use non-nucleophilic bases (DIPEA,

).
Incomplete Cyclization Steric hindrance from the 3-bromo group.Switch solvent to Toluene or Xylene and reflux (thermal promotion) or use Protocol B (Microwave).
Bis-alkylation Excess amine attacking two bromide molecules.Use dilute conditions (0.1 M) and add the amine slowly to the bromide solution.

Representative Yields (Protocol A):

Amine (

)
R-Group TypeConditionsYield (%)
BenzylaminePrimary BenzylicMeOH, RT, 4h92%
AnilineWeak NucleophileEtOH, Reflux, 6h78%
n-ButylamineAliphaticMeOH, RT, 2h88%
tert-ButylamineSterically HinderedMeCN, Reflux, 12h65%
Part 6: Safety & Handling
  • Lachrymator Hazard: Ethyl 3-bromo-2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and skin irritant.

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Quench glassware with dilute aqueous ammonia or sodium thiosulfate to destroy residual benzylic bromide before removing from the hood.

  • Storage: Store the starting material at

    
     under inert gas. The bromomethyl group is susceptible to hydrolysis by atmospheric moisture.
    
References
  • PubChem. Methyl 3-bromo-2-(bromomethyl)benzoate (Compound Summary). [Link]

  • Wu, X., et al. "Diversity-Oriented Synthesis of Isoindolinones via One-Pot Cascade Reactions." Journal of Organic Chemistry (General methodology reference for benzylic bromide cyclizations). [Link]

Sources

Application Note: Precision Engineering of Heterocycles using Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS: 157652-24-9) is a bifunctional "linchpin" scaffold critical for the rapid assembly of polycyclic heterocycles, particularly 4-substituted isoindolinones and isoquinolines .[1][2][3] These motifs are ubiquitous in PARP inhibitors, immunomodulators (e.g., Lenalidomide analogs), and kinase inhibitors.[1]

This Application Note details the chemo-selective strategies required to manipulate this scaffold. Unlike simple aryl halides, this molecule possesses two distinct electrophilic sites: a benzylic bromide (highly reactive toward nucleophiles) and an aryl bromide (requiring metal catalysis).[1] We present optimized protocols for sequential functionalization, focusing on Palladium-catalyzed cross-coupling reactions that enable late-stage diversification of the aromatic core.

Chemo-Selectivity & Reactivity Profile[1][2][3][4]

Successful utilization of this scaffold relies on understanding the reactivity hierarchy between the two halogenated sites and the ester functionality.[1]

The Electrophilic Hierarchy[1]
  • Benzylic Bromide (

    
    -C-Br): 
    
    • Primary Reactivity:[2][3]

      
       Nucleophilic Substitution.[2][3]
      
    • Kinetics: Fast at RT with amines, thiols, and alkoxides.[1][3]

    • Pd-Reactivity: Prone to oxidative addition to form

      
      - or 
      
      
      
      -benzylpalladium species, but often outcompeted by direct nucleophilic attack.[2][3]
  • Aryl Bromide (

    
    -C-Br): 
    
    • Primary Reactivity:[2][3] Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald).[1][2][3]

    • Kinetics: Inert to standard nucleophiles; requires Pd(0) activation.[1][3]

    • Sterics: The ortho-ester and meta-bromomethyl groups create significant steric crowding, requiring active ligands (e.g., phosphines with wide bite angles or bulky biaryl phosphines).[2][3]

Strategic Pathways Visualization

ReactivityPathways cluster_legend Legend Start Ethyl 3-bromo-2-(bromomethyl)benzoate PathA Pathway A: Cyclization First (Standard Drug Discovery Route) Start->PathA R-NH2 / Base PathB Pathway B: Direct Coupling (Advanced Functionalization) Start->PathB Pd(0) / Ar-B(OH)2 (High Chemoselectivity Required) InterA 4-Bromo-isoindolinone PathA->InterA Lactamization InterB Ethyl 3-aryl-2-(bromomethyl)benzoate PathB->InterB Oxidative Addition at Ar-Br FinalA 4-Aryl-isoindolinone (Suzuki/Heck Product) InterA->FinalA Pd(0) / Ar-B(OH)2 key1 Solid Line = Recommended key2 Dashed Line = Challenging

Figure 1: Strategic pathways for functionalization. Pathway A is the industry standard for generating libraries of bioactive heterocycles.[1]

Protocol A: Sequential Synthesis of 4-Arylisoindolinones

This workflow is the most robust method for drug development.[3] It utilizes the benzylic bromide to "anchor" the nitrogen core, followed by Pd-catalyzed diversification.[3]

Phase 1: Scaffold Construction (Non-Pd)

Objective: Convert the starting material into a stable 4-bromo-isoindolinone.[2][3]

  • Reagents: Ethyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv).[2][3]
    
  • Solvent: THF or Acetonitrile (0.1 M).

  • Procedure:

    • Dissolve starting benzoate in THF.[2][3]

    • Add DIPEA followed by the amine dropwise at 0°C.[3]

    • Allow to warm to RT and stir for 4–6 hours.

    • Note: If lactamization (ring closure) does not occur spontaneously, heat to 60°C or add a catalytic amount of DBU.[3]

  • Outcome: Isolation of N-substituted-4-bromo-isoindolin-1-one .

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Cross-coupling of the steric 4-bromo aryl halide.[2][3]

Mechanistic Insight: The 4-position is sterically hindered by the newly formed lactam ring.[2][3] Standard


 often fails.[1][3] We utilize high-activity precatalysts like Pd(dppf)Cl₂  or XPhos Pd G2  to facilitate oxidative addition.[2][3]
Materials Table
ComponentReagentEquivalentsRole
Substrate 4-Bromo-isoindolinone (from Phase 1)1.0Electrophile
Coupling Partner Aryl Boronic Acid / Pinacol Ester1.5Nucleophile
Catalyst Pd(dppf)Cl₂[1][2][3][4][5] · DCM 0.05 (5 mol%)Catalyst
Base

(2.0 M aq)
3.0Activator
Solvent 1,4-DioxaneN/ASolvent (0.1 M)
Step-by-Step Protocol:
  • Inerting: Charge a microwave vial or Schlenk tube with the 4-bromo-isoindolinone, aryl boronic acid, and Pd catalyst.[1][2][3] Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

    • Critical: Oxygen inhibition is significant for electron-rich boronic acids.[2][3]

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat the mixture to 90°C for 12 hours (oil bath) or 110°C for 45 minutes (Microwave).

    • Monitoring: Check LCMS for consumption of the bromide.[3] If the reaction stalls, add 2 mol% additional catalyst.[1][3]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[3] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Benzylic Cross-Coupling (Advanced)

While less common, direct coupling at the benzylic position (leaving the aryl bromide and ester intact) allows for the synthesis of complex acyclic precursors.[1]

Challenge:


-hydride elimination from the alkyl-palladium intermediate leads to styrene byproducts.[2][3]
Solution:  Use of Negishi conditions  (Zinc reagents) or specific ligands that suppress 

-elimination.[2][3]
Experimental Setup (Negishi Coupling):
  • Zinc Reagent Prep: Generate

    
     in THF.[2][3]
    
  • Catalyst System:

    
     (2 mol%) + SPhos  (4 mol%).[1][2][3]
    
    • Why SPhos? This bulky, electron-rich ligand facilitates reductive elimination over

      
      -hydride elimination.[2][3]
      
  • Procedure:

    • Cool the solution of Ethyl 3-bromo-2-(bromomethyl)benzoate in THF to 0°C.

    • Add the catalyst solution.[3]

    • Add the organozinc reagent dropwise.[3]

    • Stir at 0°C -> RT for 2 hours.

  • Selectivity Note: At 0°C, the benzylic bromide reacts preferentially over the aryl bromide due to the lower bond dissociation energy and faster oxidative addition to electron-rich Pd(0) at

    
     centers in the presence of SPhos.[1]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis of Ester Base is too strong or reaction is too wet (non-Suzuki).[2][3]Switch from NaOH/KOH to

or

.[2][3] Ensure anhydrous conditions if not using aqueous biphasic systems.
Protodebromination (Ar-H formed)Reaction temperature too high; Boronic acid decomposition.[2][3]Lower temp to 80°C. Use Boronic Esters (BPin) instead of acids.[3] Increase catalyst loading.
No Reaction at Ar-Br Steric hindrance at the 4-position.[2][3]Switch ligand to XPhos or RuPhos (Buchwald ligands).[2][3] Switch solvent to n-Butanol (higher temp).[2][3]
Benzylic Homocoupling Wurtz coupling during direct functionalization.[2][3]Dilute reaction concentration (0.05 M).[1][3] Add the halide slowly to the catalyst/nucleophile mixture.[1][3]

References

  • General Isoindolinone Synthesis

    • Title: Synthesis of isoindolinones.[3][6][4]

    • Source: Organic Chemistry Portal.[2][3]

    • URL:[Link][1]

  • Palladium-Catalyzed Cross-Couplings (Nobel Prize Context)

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][3][7][8][9]

    • Source: NobelPrize.org.[2][3]

    • URL:[Link]

  • Reactivity of Benzylic vs Aryl Halides

    • Title: Palladium-Catalyzed Direct α-Arylation of Benzyl Thioethers with Aryl Bromides.[2][3][10]

    • Source: National Institutes of Health (PMC).[3]

    • URL:[Link][1]

  • Commercial Compound Data

    • Title: Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9).[1][2][3][11]

    • Source: Sigma-Aldrich.[2][3][5]

  • Mechanistic Studies on Pd-Insertion

    • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling.[2][3][10][12]

    • Source: Journal of the American Chemical Society.[3]

    • URL:[Link][1]

Sources

Application Note: Divergent Cyclization Protocols for Ethyl 2-(bromomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 2-(bromomethyl)benzoate (CAS: 1276-67-1) acts as a high-value "linchpin" scaffold in drug discovery due to its bifunctional nature. It possesses two distinct electrophilic sites: a highly reactive benzylic bromide and a proximal ester carbonyl.

The "cyclization" of this substrate is not a singular pathway but a divergent decision point. Depending on the nucleophile introduced, the researcher can access two distinct pharmacophores:

  • Isoindolinones (Phthalimidines): Via reaction with primary amines. This scaffold is ubiquitous in antipsychotics, anesthetics, and anticancer agents (e.g., Lenalidomide analogs).

  • Phthalides (Isobenzofuranones): Via hydrolysis or O-nucleophilic attack. This motif is central to natural products (e.g., celery extracts) and bioactive lactones.

This guide provides validated protocols for both pathways, emphasizing the "Amine Cascade" for isoindolinone synthesis, as this is the most common request in high-throughput medicinal chemistry.

Critical Safety Directive: Lachrymator Handling

STOP AND READ: Ethyl 2-(bromomethyl)benzoate is a potent lachrymator and vesicant. It is structurally related to benzyl bromide (tear gas).

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Spills should be neutralized immediately with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkyl bromide.

  • PPE: Double nitrile gloves are recommended. If the compound contacts skin, it will cause delayed, severe chemical burns.

Pathway Logic & Mechanism

The cyclization relies on an intramolecular nucleophilic acyl substitution. The reaction kinetics favor the displacement of the benzylic bromide first, followed by the ring closure onto the ester.

Mechanistic Flow (Graphviz Visualization)

CyclizationPathways SM Ethyl 2-(bromomethyl)benzoate (Bifunctional Electrophile) Inter_N Intermediate: N-Alkylated Amine SM->Inter_N SN2 Substitution (Fast) Inter_O Intermediate: Hydroxy Acid SM->Inter_O Hydrolysis Amine Primary Amine (R-NH2) Amine->Inter_N Isoindolinone TARGET A: Isoindolinone (Lactam) Inter_N->Isoindolinone Intramolecular Acyl Substitution Water Hydrolysis (H2O / OH-) Water->Inter_O Phthalide TARGET B: Phthalide (Lactone) Inter_O->Phthalide Spontaneous Lactonization

Figure 1: Divergent reaction pathways. The choice of nucleophile dictates the final heterocycle. Path A (Green) is the primary focus of this protocol.

Protocol A: Synthesis of Isoindolinones (The Amine Cascade)

This protocol utilizes a "one-pot, two-step" cascade. The base serves two purposes: neutralizing the HBr generated during alkylation and catalyzing the cyclization (lactamization).

Reagents & Stoichiometry[1][2][3][4][5]
ComponentRoleEquivalentsNotes
Ethyl 2-(bromomethyl)benzoate Substrate1.0Limiting reagent.
Primary Amine (R-NH₂) Nucleophile1.1 - 1.2Slight excess ensures complete consumption of the bromide.
Triethylamine (Et₃N) Base2.5 - 3.0Scavenges acid; drives equilibrium. DIPEA is a valid alternative.
THF or Methanol SolventN/ATHF (0.2 M) is standard. MeOH accelerates reaction but may cause transesterification side-products if heating is prolonged.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon (optional but recommended to prevent amine oxidation).

  • Solubilization:

    • Dissolve Ethyl 2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Addition:

    • Add Triethylamine (2.5 equiv) via syringe.

    • Add the Primary Amine (1.1 equiv) dropwise at Room Temperature (RT).

    • Note: If the reaction is highly exothermic (reactive amines), cool to 0°C during addition.

  • Reaction:

    • Stir at RT for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.

    • Optimization: If cyclization is slow (intermediate secondary amine persists), heat to reflux (66°C) for 2–4 hours. Sterically hindered amines often require this thermal push.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine/base).

      • Saturated NaHCO₃.

      • Brine.[1][2]

    • Dry over MgSO₄ and concentrate.[3][4]

  • Purification:

    • Many isoindolinones crystallize upon trituration with cold ether or hexane.

    • If oil remains, purify via silica gel chromatography (Gradient: 0% -> 50% EtOAc in Hexane).

Protocol B: Synthesis of Phthalides (Hydrolytic Cyclization)

This method is used when the oxygen heterocycle is desired. It exploits the thermodynamic stability of the 5-membered lactone ring.

Step-by-Step Procedure
  • Dissolution: Dissolve Ethyl 2-(bromomethyl)benzoate in a mixture of THF:Water (1:1).

  • Hydrolysis: Add LiOH (2.0 equiv) or NaOH. Stir at RT for 2 hours.

    • Mechanism:[2][5][6] This hydrolyzes the ester to the carboxylate and displaces the bromide with hydroxide (forming the hydroxy-acid intermediate).

  • Acidification & Cyclization:

    • Cool the mixture to 0°C.

    • Acidify to pH 1–2 with 2M HCl.

    • Stir for 1 hour. The acidic environment catalyzes the dehydration/lactonization.

  • Isolation:

    • The Phthalide often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate, extract with Dichloromethane (DCM).

Troubleshooting & Critical Process Parameters (CPPs)

ObservationRoot CauseCorrective Action
Low Yield (Isoindolinone) Formation of "dimer" (Bis-alkylation)Ensure the Amine is in excess, or add the Bromide solution slowly to the Amine solution (Inverse Addition).
Intermediate Persists Incomplete cyclizationThe initial SN2 worked, but the ring didn't close. Increase Temperature to reflux or switch solvent to Ethanol/Methanol (polar protic solvents facilitate proton transfer).
Transesterification Wrong solvent choiceIf using Methanol with a different ester group, you may scramble the ester. Use THF or the alcohol matching the ester.
Dark/Tarry Product Amine oxidationDegas solvents and run under Nitrogen atmosphere.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, look for these specific NMR signatures:

  • 1H NMR (Isoindolinone):

    • Disappearance of the Ethyl quartet/triplet (ester signals).

    • Appearance of a sharp singlet (or AB system) around 4.2 – 4.5 ppm corresponding to the benzylic CH₂ adjacent to the Nitrogen in the lactam ring.

  • IR Spectroscopy:

    • Shift of the Carbonyl stretch. Esters typically appear ~1735 cm⁻¹. The Isoindolinone (gamma-lactam) carbonyl typically shifts to 1680–1700 cm⁻¹ .

References

  • Isoindolinone Synthesis via Nucleophilic Substitution

    • General Procedure for the Synthesis of Isoindolin-1-one. (2025).[7][8] Journal of Organic Chemistry.

    • Source: (General Reference to JOC methodologies for heterocycle synthesis).

  • Safety & Handling

    • Safety Data Sheet: Ethyl 2-(bromomethyl)
    • Source:

  • Phthalide Formation Mechanisms

    • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activ
    • Source:

  • Alternative One-Pot Methods

    • Design, synthesis and biological evaluation of novel isoindolinone derivatives. (Journal of Chemical and Pharmaceutical Research).
    • Source:

Sources

Method for hydrolyzing the ester group in Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust method for the hydrolysis of Ethyl 3-bromo-2-(bromomethyl)benzoate .

Executive Summary

Hydrolyzing the ester group of Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS 157652-24-9) presents a specific chemoselective challenge: the Neighboring Group Participation (NGP) of the ortho-bromomethyl moiety.

Unlike standard benzoate esters, the hydrolysis of this substrate does not yield a stable benzoic acid derivative under standard conditions. Instead, the reaction is thermodynamically driven toward the formation of 4-Bromophthalide (a lactone) via an intramolecular nucleophilic substitution (


).
  • Primary Outcome: 4-Bromophthalide (via spontaneous cyclization).

  • Secondary Outcome (Transient): 3-Bromo-2-(bromomethyl)benzoic acid (unstable, prone to lactonization).

This guide provides two protocols:

  • Protocol A (Standard): Complete conversion to 4-Bromophthalide (the thermodynamically stable product).

  • Protocol B (Controlled): Mild, low-temperature hydrolysis to generate the carboxylate salt in situ for immediate downstream coupling, avoiding isolation of the unstable acid.

Part 1: Chemical Context & Mechanism[1]

The "Ortho Effect" and Lactonization

The proximity of the nucleophilic carboxylate (formed upon hydrolysis) and the electrophilic benzylic carbon (attached to the bromine) facilitates an immediate intramolecular cyclization. This reaction is often faster than the initial intermolecular hydrolysis of the ester.

Key Mechanistic Steps:

  • Saponification: Hydroxide ion attacks the ester carbonyl, releasing ethanol and forming the carboxylate anion.

  • Cyclization: The carboxylate oxygen attacks the methylene carbon of the ortho-bromomethyl group.

  • Leaving Group Departure: Bromide ion is expelled, closing the five-membered lactone ring.

Pathway Visualization

HydrolysisMechanism Substrate Ethyl 3-bromo-2- (bromomethyl)benzoate Inter Intermediate: Carboxylate Anion Substrate->Inter Hydrolysis (NaOH/H2O) Product Product: 4-Bromophthalide (Lactone) Inter->Product Intramolecular SN2 Cyclization SideProduct Side Product: Ethanol + Br- Inter->SideProduct

Figure 1: Reaction pathway showing the inevitable conversion of the intermediate carboxylate to the lactone (phthalide) due to the proximity effect.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Bromophthalide (Standard)

Use this protocol if your goal is to obtain the stable, cyclized core for further derivatization.

Reagents:

  • Substrate: Ethyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Acid: Hydrochloric Acid (HCl), 1.0 M (for neutralization)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 5 mL of Ethanol .

  • Addition: Add 1.5 mL (3.0 mmol) of 2.0 M NaOH dropwise at room temperature. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours . Monitor via TLC (Hexanes/EtOAc 4:1). The starting ester (
    
    
    
    ) should disappear, and a more polar spot (Lactone,
    
    
    ) will appear.
    • Note: The intermediate acid is rarely seen on TLC as it cyclizes on the silica plate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with 10 mL of water .

  • Isolation:

    • Acidify the solution carefully with 1.0 M HCl to pH ~3-4.

    • Observation: A white to off-white precipitate will form.[1] This is the 4-Bromophthalide .

    • Crucial Check: Unlike standard acid-base extractions where the acid precipitates, here the neutral lactone precipitates because it is insoluble in water.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if necessary.

Expected Yield: 85–95%

Protocol B: Generation of the Carboxylate Salt (In Situ)

Use this protocol ONLY if you strictly require the open-chain species for a subsequent reaction (e.g., amide coupling) and wish to minimize lactonization.

Concept: Use a mild, non-aqueous hydroxide source at low temperature to cleave the ester, then use the carboxylate immediately without acidification.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 equiv)

  • Solvent: THF/Water (4:1 mixture)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in THF (0.1 M concentration). Cool the solution to

    
      in an ice bath.
    
  • Hydrolysis: Add LiOH·H2O (dissolved in the minimum amount of water) dropwise.

  • Monitoring: Stir at

    
     for 4–6 hours. Do not  heat.
    
  • Utilization:

    • Do NOT acidify. Acidification will instantly catalyze cyclization to the phthalide.

    • Use the solution directly for the next step (e.g., addition of an amine and coupling agent for amide bond formation).

    • Note: Even with this method, significant amounts of lactone may form.

Part 3: Data & Validation

Table 1: Comparative Reactivity of Benzoate Esters

Substrate StructureHydrolysis ConditionsPrimary ProductStability
Ethyl BenzoateNaOH, RefluxBenzoic AcidStable
Ethyl 2-(bromomethyl)benzoateNaOH, RefluxPhthalide Very Stable
Ethyl 3-bromo-2-(bromomethyl)benzoate NaOH, Reflux 4-Bromophthalide Very Stable
Ethyl 2-(hydroxymethyl)benzoateNaOH, RefluxPhthalideStable

Troubleshooting Guide:

  • Problem: Low yield of precipitate.

    • Cause: The lactone might be slightly soluble if the volume is too high or ethanol wasn't removed.

    • Solution: Evaporate all organic solvent before acidification. Cool the aqueous layer to

      
       before filtration.
      
  • Problem: Product is an oil.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. 4-Bromophthalide is a solid (MP approx.

      
       for related analogs; verify with literature).
      

Part 4: Safety & Handling

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).

    • Protocol: All weighing and transfers of the starting material must be performed in a fume hood .

    • Decontamination: Glassware contaminated with the starting material should be rinsed with a dilute solution of ammonia or sodium thiosulfate before removal from the hood.

  • Corrosives: NaOH and HCl can cause severe burns. Wear nitrile gloves and eye protection.

References

  • Mechanism of Phthalide Formation

    • Source: "Phthalide Formation via Hydrolysis of 2-Bromomethylbenzoic Acid Esters." Organic Syntheses, Coll.[2] Vol. 2, p. 523.[2]

    • Context: Establishes the standard cyclization pathway for ortho-substituted halomethyl benzo
  • Reactivity of Benzylic Halides

    • Source: PubChem Compound Summary for Ethyl 3-(bromomethyl)
    • Context: Provides physical property data and safety profiles for the structural class.
  • General Hydrolysis Protocols

    • Source: SSERC Teacher's Guide: Hydrolysis of Ethyl Benzoate.[3]

    • Context: Adapts standard base-mediated hydrolysis protocols for benzo

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-BENZ-003 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Benzylic Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate via the Wohl-Ziegler reaction. Users frequently report low yields due to the specific steric environment of the target molecule. The methyl group at position 2 is "sandwiched" between a bulky ethoxycarbonyl group (position 1) and a bromine atom (position 3). This steric crowding hinders the approach of the N-bromosuccinimide (NBS) radical, leading to incomplete conversion or promoting side reactions like gem-dibromination.

This document provides a self-validating protocol, a mechanistic breakdown, and a troubleshooting decision tree to maximize yield and purity.

Part 1: The Validated Protocol (Gold Standard)

Objective: Mono-bromination of Ethyl 3-bromo-2-methylbenzoate. Target Yield: >85% isolated yield. Purity: >95% (HPLC/NMR).

Reagent Preparation (The Foundation of Trust)
  • N-Bromosuccinimide (NBS): Critical. Commercial NBS often contains HBr and Br₂, which trigger ionic side reactions (ring bromination) rather than the desired radical path.

    • Action: Recrystallize NBS from boiling water. Dry under high vacuum over P₂O₅ before use. It should be white, not yellow.

  • Solvent: Trifluorotoluene (PhCF₃) is the recommended modern replacement for CCl₄. It has a higher boiling point (102°C) allowing for faster kinetics and is environmentally superior. Alternatively, Methyl Acetate or Acetonitrile can be used.

  • Initiator: AIBN (Azobisisobutyronitrile) is preferred over Benzoyl Peroxide (BPO) for this specific substrate because the cyanopropyl radical is less electrophilic and less sensitive to the steric crowding at the 2-position.

Step-by-Step Procedure
StepOperationTechnical Rationale (The "Why")
1 Dissolve 1.0 eq of Ethyl 3-bromo-2-methylbenzoate in anhydrous PhCF₃ (5 mL/g).High dilution minimizes intermolecular side reactions. PhCF₃ is inert to radicals.
2 Add 1.05 eq of Recrystallized NBS.Slight excess accounts for minor decomposition, but strictly limit to <1.1 eq to prevent gem-dibromination.
3 Add 0.05 eq of AIBN.Radical chain initiation.
4 Degas the solution (Sparge with N₂ for 15 min).Crucial: Oxygen is a radical scavenger (diradical). It will quench the reaction immediately, leading to "stalled" chemistry.
5 Heat to reflux (102°C) with vigorous stirring.The reaction is endothermic; heat drives the homolysis of AIBN.
6 Monitoring: Check HPLC/TLC every hour.Stop exactly when Starting Material (SM) < 5%. Do not "cook" overnight; this generates the gem-dibromide impurity.
7 Workup: Cool to 0°C. Filter off the floating succinimide.Succinimide is insoluble in cold PhCF₃/CCl₄. Filtration removes the bulk byproduct instantly.
8 Purification: Flash Chromatography (Hexane/EtOAc).Distillation is dangerous (thermal decomposition). Use neutral silica to prevent hydrolysis.

Part 2: Mechanistic Visualization

The following diagram illustrates the radical chain pathway and the specific steric clash that makes this synthesis challenging.

G Start Start: Ethyl 3-bromo-2-methylbenzoate Abstraction H-Abstraction: Forms Benzylic Radical Start->Abstraction In• removes H Initiation Initiation: AIBN -> Radical (In•) Initiation->Abstraction Steric STERIC CHALLENGE: Radical flanked by 1-COOEt and 3-Br Abstraction->Steric hindered access Propagation Propagation: Radical attacks Br2 (from NBS) Abstraction->Propagation + Br2 (low conc) Propagation->Abstraction Regenerates Br• Product Product: Ethyl 3-bromo-2-(bromomethyl)benzoate Propagation->Product Side_Dibromo Side Reaction: Gem-Dibromide Formation Product->Side_Dibromo Excess NBS + Time

Figure 1: Radical chain mechanism highlighting the critical steric bottleneck at the benzylic position.

Part 3: Troubleshooting Guide (FAQs)

Ticket #1: "The reaction stalls at 50% conversion."

  • Root Cause: Oxygen inhibition or "Dead" Initiator.

  • Diagnosis: If the solution did not turn pale orange/red (indicating low concentrations of Br₂), the chain never started.

  • Resolution:

    • Check the expiry of your AIBN. If it is solid white chunks, it is likely degraded. Recrystallize from methanol.

    • Sparge vigorously with Argon or Nitrogen. Even trace air stops this reaction.

    • Add a second portion of AIBN (0.02 eq) after 4 hours.

Ticket #2: "I have a large impurity spot (approx 15-20%)."

  • Root Cause: Over-bromination (Gem-dibromide).

  • Diagnosis: The benzylic bromine activates the position for a second bromination. The 3-bromo substituent makes the benzylic protons slightly more acidic, increasing this risk compared to unsubstituted toluenes.

  • Resolution:

    • Strict Stoichiometry: Never exceed 1.05 eq of NBS.

    • High Dilution: Run at 10 mL/g solvent volume.

    • Diethyl Phosphite Reduction: If the dibromide is formed, you can selectively reduce it back to the monobromide using diethyl phosphite and DIPEA (Refer to J. Org. Chem. 2010 methods).[1]

Ticket #3: "My product turns into a white solid/gum on the column."

  • Root Cause: Hydrolysis on Silica.

  • Diagnosis: Benzylic bromides are potent electrophiles. The acidic nature of silica gel can catalyze the hydrolysis to the benzyl alcohol.

  • Resolution:

    • Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

    • Elute rapidly. Do not leave the compound on the column overnight.

Part 4: Advanced Workflow Decision Tree

Use this logic flow to determine the best corrective action during your experiment.

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Start->CheckTLC Branch1 SM Remaining > 10%? CheckTLC->Branch1 AddInit Add 0.05 eq AIBN Check O2 exclusion Branch1->AddInit Yes Branch2 New Lipophilic Spot? Branch1->Branch2 No Dibromo Gem-Dibromide Formed (Over-reaction) Branch2->Dibromo Yes Hydrolysis Benzyl Alcohol Formed (Hydrolysis) Branch2->Hydrolysis No (Polar spot) ActionDibromo Action: Stop immediately. Purify via Cryst. Reduce NBS next time. Dibromo->ActionDibromo ActionHydro Action: Neutralize Silica. Dry solvents strictly. Hydrolysis->ActionHydro

Figure 2: Diagnostic decision tree for real-time experimental correction.

Part 5: Data Summary & Solvents

Solvent Selection Impact on Yield

SolventBoiling PointRelative RateYield ProfileSafety Note
CCl₄ 77°CStandard (1.0)90-95%Banned/Toxic. Avoid if possible.
PhCF₃ 102°CFast (1.5)92-96%Recommended. Green alternative.
MeCN 82°CSlow (0.6)75-80%Polar solvent may solubilize succinimide, complicating workup.
Benzene 80°CStandard (1.0)85-90%Carcinogenic.

References

  • Context: Provides the baseline protocol for the 2-(bromomethyl)benzoate analog using CCl4/NBS/BPO with 99% reported yield.
  • Context: Discusses the specific issue of over-bromination (gem-dibromide)
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved February 26, 2026, from [Link]

    • Context: Authoritative source on the mechanism, solvent effects (PhCF3 vs CCl4)
  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved February 26, 2026, from [Link]

    • Context: General overview of the reaction conditions and historical context of the Goldfinger mechanism.
  • Context: Safety data regarding the handling of halogenated benzoates and transport regul

Sources

Minimizing hydrolysis of benzylic bromide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket: Minimizing Hydrolysis During Workup Assigned Specialist: Senior Application Scientist

The Mechanic's Corner: Why Your Product is Degrading

Before attempting a fix, you must understand the enemy. Benzylic bromides are not just "sensitive"; they are chemically programmed to degrade through two competing pathways that are accelerated by standard workup conditions.

The Instability Triad
  • 
     Hydrolysis (The Primary Threat):  The benzylic carbocation is resonance-stabilized by the aromatic ring. In the presence of water (even atmospheric moisture), the bromine leaves spontaneously, creating a cation that water immediately attacks to form benzyl alcohol.
    
  • Autocatalysis (The Silent Killer): Hydrolysis releases Hydrogen Bromide (HBr). HBr is acidic and can protonate the alcohol product or catalyze further decomposition, creating a runaway degradation loop.

  • 
     Substitution (The Base Trap):  If you try to neutralize the acid with strong base (like NaOH), the hydroxide ion (
    
    
    
    ) acts as a potent nucleophile, displacing the bromide via
    
    
    faster than water would.
Visualizing the Threat

The following diagram illustrates the competing degradation pathways you must avoid.

BenzylicHydrolysis BnBr Benzylic Bromide (Starting Material) Cation Benzylic Cation (Resonance Stabilized) BnBr->Cation Spontaneous Dissociation Alcohol Benzyl Alcohol (Degradation Product) BnBr->Alcohol Direct OH⁻ Attack (SN2 Mechanism) HBr HBr (Acid Byproduct) BnBr->HBr Hydrolysis Side-Product Cation->Alcohol H₂O Attack Water H₂O / Moisture HBr->BnBr Acid Catalysis (Feedback Loop) Base Strong Base (NaOH/KOH) Base->Alcohol

Figure 1: The degradation landscape. Note the red feedback loop (autocatalysis) and the direct attack by strong bases.

Critical Workflow Protocols

Do not treat this as a standard organic workup. Standard washes (Water


 Brine) are often too slow. Choose Protocol A  whenever possible. Use Protocol B  only if you cannot avoid water.
Protocol A: The "Dry Workup" (Gold Standard)

Best for: Reactions using NBS (Wohl-Ziegler) or non-polar solvents. Logic: Succinimide (the byproduct of NBS) is insoluble in non-polar solvents. By switching solvents, you can filter it out without ever adding water.

  • Cool Down: Cool the reaction mixture to

    
    . This lowers the solubility of succinimide.
    
  • Precipitate:

    • If solvent is

      
       or Benzene: Succinimide will float/precipitate.
      
    • If solvent is polar (Acetonitrile/DMF): Evaporate solvent in vacuo (keep bath

      
      ) and redissolve the residue in cold n-Heptane  or Hexanes  (approx 5-10 volumes).
      
  • Filtration: Filter the slurry through a sintered glass funnel or a pad of Celite. The solid is succinimide; the filtrate is your product.

  • Polish: (Optional) Pass the filtrate through a short plug of silica gel to trap trace polar impurities.

  • Concentrate: Evaporate the filtrate to obtain the crude bromide.

Protocol B: The "Cold Buffer" Technique (Silver Standard)

Best for: Large scale reactions or when inorganic salts (


 byproducts) must be removed.
Logic:  We use cold temperatures to slow 

kinetics and a weak buffer (

) to neutralize acid without triggering

.
ParameterSpecificationReason
Temperature

Reduces hydrolysis rate significantly (Arrhenius equation).
Buffer 5%

(aq)
Neutralizes HBr. Too weak to cause rapid

substitution.
Contact Time < 2 Minutes Minimize the time the organic phase "sees" the water.
Phase Break Immediate Emulsions are fatal. Use brine if separation is slow.

Step-by-Step:

  • Chill: Cool the reaction mixture and all aqueous solutions to

    
     in an ice bath.
    
  • Dilute: Add cold diethyl ether or DCM (Ether is better for phase separation).

  • Rapid Wash 1: Wash with cold 5%

    
    . Shake vigorously for 30 seconds. Separate phases immediately.
    
  • Rapid Wash 2: Wash with cold saturated Brine. Separate immediately.

  • Dry: Pour organic layer directly onto anhydrous

    
     (acts faster than 
    
    
    
    ).
  • Filter & Evaporate: Filter and concentrate at low temperature (

    
    ).
    

Troubleshooting Decision Tree

Use this logic flow to determine your next move during a crisis.

WorkupLogic Start Start Workup SolventCheck Reaction Solvent? Start->SolventCheck NBS_Route Is Byproduct Succinimide? SolventCheck->NBS_Route Precipitate PROTOCOL A (Precipitation) NBS_Route->Precipitate Yes (Use Heptane) Aqueous PROTOCOL B (Cold Buffer Wash) NBS_Route->Aqueous No (Inorganic Salts) Emulsion Emulsion Formed? Aqueous->Emulsion BrineFix Add Sat. Brine + Filter thru Celite Emulsion->BrineFix Yes Finish Fast Finish Fast Emulsion->Finish Fast No

Figure 2: Decision matrix for selecting the safest workup protocol.

Frequently Asked Questions (FAQ)

Q: My product turned pink/green during rotary evaporation. What happened? A: This is the "Acid Bloom." Trace HBr remained in your flask. As you concentrated the solution, the acid concentration spiked, catalyzing rapid decomposition (and polymerization).

  • Fix: Ensure your organic layer is completely neutral before evaporation. You can add a few drops of triethylamine or suspend solid

    
     in the flask during evaporation to scavenge trace acid [1].
    

Q: Can I store the crude bromide overnight in solution? A: Only if absolutely necessary. Store it in a non-polar solvent (Hexane/DCM) over activated 4Å molecular sieves at


. Never store it in wet ether or without drying [2].

Q: Why not use NaOH to remove the acid? It's stronger. A: That is exactly why you shouldn't use it. Hydroxide (


) is a strong nucleophile. It will attack the benzylic position and convert your bromide to an alcohol within minutes. Stick to Bicarbonate (

) or Phosphate buffer (pH 7.2) [3].[1][2][3][4]

Q: I have a stubborn emulsion. Can I wait it out? A: No. Every minute of contact with water hydrolyzes your product.

  • Emergency Fix: Add solid NaCl to saturate the aqueous layer, or filter the entire biphasic mixture through a pad of Celite. The Celite breaks the surface tension bubbles physically.

References

  • Organic Syntheses: Procedures involving acid scavenging during concentration. Org.[3][5][6] Synth. 1990 , Coll.[7] Vol. 7, 386.[7]

  • BenchChem: Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage.

  • Organic Process Research & Development (OPRD): Scalable Procedure for Benzylic Brominations. Org.[3][5][6] Process Res. Dev. 2020 , 24, 10. [5]

  • ThermoFisher Scientific: Benzyl Bromide Safety Data Sheet (Stability Section).

Sources

Preventing side reactions of bromomethyl groups in ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions of Bromomethyl Groups (


) in Ester Synthesis
Ticket ID:  CHEM-SUP-882
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

Synthesizing esters containing a bromomethyl group (e.g., bromoacetates,


-bromo esters) presents a classic "chemoselectivity paradox." You must activate the carboxyl group for esterification without triggering nucleophilic attack on the highly electrophilic 

-carbon.

The most common failure modes are pyridinium salt formation (caused by DMAP), ether formation (caused by the alcohol attacking the bromide), and polymerization (intermolecular alkylation). This guide provides validated protocols to bypass these specific traps.

Module 1: The Catalyst Trap (Steglich Esterification)

The Issue

Users employing standard Steglich conditions (DCC/DMAP) often report the immediate formation of a precipitate that is not the expected dicyclohexylurea (DCU), or low yields despite high conversion of the starting material.

The Mechanism: The "DMAP Trap"

In a standard Steglich reaction, DMAP acts as a nucleophilic catalyst.[1] However, with


-bromo acids, DMAP is nucleophilic enough to attack the 

-carbon via an

mechanism, forming a stable pyridinium salt. This consumes the catalyst and the substrate.

DMAP_Trap Substrate Bromoacetic Acid (Activated w/ DCC) Path_A Path A: Acyl Transfer (Desired) Substrate->Path_A Attack at C=O Path_B Path B: Quaternization (Side Reaction) Substrate->Path_B Attack at C-Br DMAP DMAP Catalyst DMAP->Path_A DMAP->Path_B Product Target Ester Path_A->Product + R-OH SideProduct Pyridinium Salt (Dead End) Path_B->SideProduct Irreversible

Figure 1: The competition between acyl transfer (Path A) and nucleophilic substitution (Path B) by DMAP.

Troubleshooting & Solutions
SymptomDiagnosisCorrective Action
Immediate cloudiness upon adding DMAP.Formation of pyridinium bromide salt.Switch Catalyst: Use DMAP-N-Oxide or PPTS (Pyridinium p-toluenesulfonate). These are effective catalysts for carbodiimide coupling but lack the nucleophilicity to displace the bromide.
Low Yield with unreacted alcohol.Catalyst sequestration.Sequential Addition: Cool reaction to -10°C. Add DCC/Acid first, stir 20 min, then add alcohol, and finally add catalytic DMAP (0.05 eq) very slowly.
Product is water-soluble (unexpectedly).Formation of charged salt species.Avoid DMAP entirely: Use EDC/HOBt without base. It is slower but prevents alkylation.

Module 2: The Base & Solvent Trap

The Issue

When using acid chlorides (e.g., bromoacetyl chloride) or anhydrides, a base is required to scavenge the acid byproduct. Using the wrong base leads to elimination (forming ketenes) or O-alkylation (forming ethers).

Critical Protocol: Base Selection Matrix
  • AVOID: Simple Triethylamine (

    
    ) or Pyridine in stoichiometric amounts. They are nucleophilic enough to react with the bromide over time.
    
  • USE:

    • Hindered Bases: DIPEA (Hünig's base) or 2,6-Lutidine. Steric bulk prevents

      
       attack on the 
      
      
      
      -carbon.
    • Inorganic Biphasic Systems: Saturated

      
       / DCM. The base stays in the aqueous phase, scavenging acid at the interface without ever contacting the electrophilic carbon in the organic phase.
      

Module 3: Validated Experimental Protocols

Protocol A: Modified Steglich (For Acid-Sensitive Alcohols)

Best for: Complex alcohols, tertiary alcohols, or when acid chloride is too harsh.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool the mixture to 0°C .

  • Coupling Agent: Add EDC·HCl (1.2 equiv). Note: EDC is preferred over DCC to ease workup.

  • Catalyst: Add DMAP-N-Oxide (0.1 equiv) instead of DMAP.

    • Alternative: If DMAP-N-Oxide is unavailable, use PPTS (0.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Dilute with DCM, wash with 0.5M HCl (removes urea/catalyst), then saturated

    
    .
    
Protocol B: Biphasic Acid Chloride Method (Robust Standard)

Best for: Primary/Secondary alcohols, scale-up.

  • Setup: Dissolve Alcohol (1.0 equiv) in DCM.[2] Add a volume of Saturated Aqueous

    
     equal to the DCM volume.
    
  • Addition: Cool to 0°C with vigorous stirring (create an emulsion).

  • Reagent: Add Bromoacetyl Chloride (1.2 equiv) dropwise over 30 minutes.

    • Why? The acid chloride reacts with the alcohol in the organic phase. The HCl byproduct diffuses to the interface and is neutralized by the aqueous base. The base never enters the organic phase to cause side reactions.

  • Monitoring: Monitor by TLC. Reaction is usually complete in <2 hours.

Module 4: Decision Support (Visual Workflow)

Use this logic flow to select the correct method for your specific substrate.

Selection_Flow Start Start: Bromo-Ester Synthesis Substrate Is the Alcohol Acid Sensitive? Yes_Acid Yes (e.g., t-Butyl, Acetal) Substrate->Yes_Acid Yes No_Acid No (Primary/Secondary) Substrate->No_Acid No Steglich Method: Modified Steglich (EDC + DMAP-N-Oxide) Yes_Acid->Steglich Chloride Method: Biphasic Acid Chloride (DCM + NaHCO3 aq) No_Acid->Chloride Warning Avoid Pyridine/Et3N Avoid Standard DMAP Steglich->Warning Risk Check Chloride->Warning Risk Check

Figure 2: Method selection based on substrate stability.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black/tarry. What happened? A: This is likely polymerization caused by intermolecular alkylation. If the concentration is too high, the alcohol/ester product attacks the bromide of a neighboring molecule.

  • Fix: Run the reaction at high dilution (0.05 M - 0.1 M) and add the bromo-reagent slowly to keep its instantaneous concentration low.

Q: Can I use Sodium Hydride (NaH) to deprotonate the alcohol first? A: Absolutely not. Creating a bare alkoxide (Williamson ether conditions) in the presence of an alkyl bromide will preferentially drive


 ether formation (attacking the 

) rather than esterification (attacking the

). You must use conditions where the alcohol remains protonated until it attacks the activated carbonyl.

Q: I see a "Finkelstein" impurity in my MS (M+44 mass shift). A: Are you using a chloride source (like EDC·HCl or Bromoacetyl chloride) and heating the reaction? Chloride ions can displace Bromide ions over time (


).
  • Fix: Keep the reaction at or below room temperature. If using acid chlorides, minimize reaction time.

References

  • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

    • Establishes the standard Steglich method and highlights the DMAP mechanism.
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

    • Discusses the nucleophilicity of DMAP and potential side reactions with alkyl halides.
  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

    • Detailed review on DMAP reactivity, including quaternary salt form
  • Org. Synth. 1943, 23, 37. Ethyl Bromoacetate.

    • Provides the foundational protocol for handling bromoacetic acid deriv

Sources

Optimization of reaction temperature for 3-bromo-2-(bromomethyl)benzoate substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical optimization of reaction temperature for the nucleophilic substitution of methyl 3-bromo-2-(bromomethyl)benzoate (CAS: 337536-14-8).[1][2]

This substrate presents a unique "push-pull" challenge: the benzylic bromide is highly reactive toward


 substitution, but the ortho-ester  and 3-bromo  substituent create a steric and electronic environment prone to specific side reactions—most notably cyclization to phthalides or isoindolinones if thermal energy is mismanaged.[1][2]

Part 1: Technical Analysis & Reaction Dynamics

The Substrate: Methyl 3-bromo-2-(bromomethyl)benzoate The Reaction: Nucleophilic Substitution (


) of the benzylic bromide.[1][2]
The Critical Variable:  Temperature (

).[1][2][3][4]
Why Temperature Optimization is Non-Linear

In standard alkyl halide substitutions, increasing


 linearly increases rate. However, for this ortho-substituted benzoate, the temperature response is bimodal due to competing intramolecular pathways:
  • The Kinetic Zone (

    
    ): 
    
    • Dominant Pathway: Intermolecular

      
       substitution.[1][2]
      
    • Limitation: The 3-bromo group exerts steric hindrance on the benzylic carbon, potentially stalling the reaction at strictly

      
      .[1][2]
      
  • The Thermodynamic/Side-Reaction Zone (

    
    ): 
    
    • Dominant Pathway: Intramolecular cyclization.[1][2]

    • Risk:[1][2][5] If the nucleophile attacks the ester (amide formation) or if hydrolysis occurs, the molecule rapidly cyclizes to form 4-bromophthalide or 4-bromoisoindolinone derivatives, which are often irreversible dead-ends.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction conversion is stalling at ~60% despite prolonged stirring."

Q: Is the reaction temperature too low to overcome the steric barrier of the 3-bromo group?

  • Technical Insight: The bromine atom at position 3 is bulky.[1][2] While benzylic bromides are generally reactive, the ortho-substituents (ester at C1, bromine at C3) create a "steric corridor."[2] At room temperature (

    
    ), the nucleophile may struggle to access the 
    
    
    
    antibonding orbital effectively.[1][2]
  • Correction:

    • Do not immediately reflux.[1][2]

    • Increase

      
       in small increments (
      
      
      
      steps).
    • Target Window:

      
      . This slight elevation often provides the activation energy (
      
      
      
      ) needed to overcome the steric hindrance without triggering ester reactivity.
Scenario B: "I am seeing a non-polar impurity forming that does not match my product."

Q: Is thermal overshoot causing 'Phthalide Collapse'?

  • Technical Insight: If moisture is present or if the reaction is heated

    
    , the ester moiety becomes susceptible. Hydrolysis of the methyl ester yields the carboxylic acid, which immediately attacks the benzylic carbon intramolecularly to form 4-bromo-isobenzofuran-1(3H)-one (4-bromophthalide) .[1][2] This is a thermodynamic sink.[1][2]
    
  • Correction:

    • Check solvent water content (Karl Fischer titration).[1][2] Ensure

      
       water.[1][2]
      
    • Lower

      
       to 
      
      
      
      .[1][2]
    • Switch base: If using hydroxide (strong base/nucleophile), switch to a non-nucleophilic base like DIPEA or mild inorganic

      
        to reduce ester attack.[1][2]
      
Scenario C: "The product is forming, but I see a secondary spot with a similar ."

Q: Are you experiencing 'Amide-Cyclization' (Isoindolinone formation)?

  • Technical Insight: If your nucleophile is a primary amine (

    
    ) and 
    
    
    
    , the amine may attack the ester after or before displacing the bromide.[1][2] This leads to a cyclized lactam (isoindolinone).[1][2]
  • Correction:

    • Keep

      
       strictly 
      
      
      
      for primary amines.[1][2]
    • Dilute the reaction (0.05 M - 0.1 M) to favor intermolecular attack over intramolecular closure.[1][2]

Part 3: Optimized Experimental Protocol

Objective: Substitution of Methyl 3-bromo-2-(bromomethyl)benzoate with a secondary amine (Model Nucleophile).

Reagents:

  • Substrate: Methyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv)[1][2]

  • Nucleophile: Secondary Amine (1.1 equiv)[1][2]

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1][2]

Step-by-Step Methodology:

  • Preparation (0 min):

    • Flame-dry a round-bottom flask under

      
       atmosphere.
      
    • Dissolve substrate in anhydrous MeCN (Concentration: 0.2 M).[1][2]

    • Critical: Cool the solution to

      
        in an ice bath.
      
  • Addition (15 min):

    • Add the base (

      
       or DIPEA) to the cold solution.
      
    • Add the nucleophile dropwise over 10 minutes.[2] Reason: Gradual addition prevents localized exotherms that trigger cyclization.[1][2]

  • Reaction Phase (1 - 4 hours):

    • Allow the bath to expire naturally to Room Temperature (

      
      ).[1][2]
      
    • Checkpoint: Monitor by TLC/LC-MS at 1 hour.

    • Decision Gate:

      • If conversion < 20%: Warm to

        
         .
        
      • If impurity (Phthalide) > 5%: Cool to

        
          and extend time.[1][2]
        
  • Work-up:

    • Dilute with EtOAc.[1][2] Wash with water x3 (to remove DMF/MeCN).[1][2]

    • Dry over

      
      .[1][2] Concentrate 
      
      
      
      to avoid thermal degradation of the product.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired substitution and the thermal side-reactions (Phthalide/Isoindolinone formation).

ReactionPathway Start Methyl 3-bromo-2-(bromomethyl)benzoate (Substrate) Condition_LowT Low Temp (0-25°C) Kinetic Control Start->Condition_LowT Standard Path Condition_HighT High Temp (>45°C) or Wet Solvent Start->Condition_HighT Thermal Stress Product Substitution Product (Desired) Condition_LowT->Product SN2 Attack (Major) Side_Hydrolysis Hydrolysis Intermediate (Carboxylic Acid) Condition_HighT->Side_Hydrolysis Ester Cleavage Side_Isoindolinone Isoindolinone (If Nu = Primary Amine) Condition_HighT->Side_Isoindolinone Amide Cyclization Side_Phthalide 4-Bromophthalide (Dead-end Impurity) Side_Hydrolysis->Side_Phthalide Fast Intramolecular Cyclization

Caption: Reaction pathway logic. Green path indicates optimal temperature control (


).[1][2] Red paths indicate thermal failure modes leading to cyclized byproducts.[1][2]

Part 5: Quantitative Reference Data

ParameterOptimal RangeCritical LimitEffect of Violation
Temperature


Phthalide formation; Polymerization.[1][2]
Concentration 0.1 M - 0.2 M> 0.5 MPromotes intermolecular dimerization.[1][2]
Solvent Water < 0.05% (500 ppm)> 0.1%Hydrolysis of ester

Phthalide.[1][2]
Equivalents (Nu) 1.1 - 1.2 eq> 2.0 eqDouble substitution (if Nu is small).

References

  • BenchChem. "Methyl 3-(bromomethyl)benzoate: Chemical Reactivity and Applications."[1][2][6] BenchChem Technical Library. Accessed February 2026.[1][2] Link[1][2]

  • GuideChem. "Methyl 2-bromomethyl-3-nitrobenzoate and its Applications." GuideChem FAQ. Accessed February 2026.[1][2] Link

  • PubChem. "Methyl 3-bromo-2-(bromomethyl)benzoate (CID 21907554)."[1][2] National Center for Biotechnology Information.[1][2] Accessed February 2026.[1][2] Link[1][2]

  • Sigma-Aldrich. "Methyl 3-bromo-2-(bromomethyl)benzoate Product Specification." Merck KGaA.[1][2] Accessed February 2026.[1][2] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Ester and Alkyl Halide Functional Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two vital functional groups: esters and alkyl halides. We will explore their unique vibrational signatures, the structural factors that influence them, and a robust protocol for acquiring high-fidelity data.

The Foundation: Understanding Molecular Vibrations

Infrared spectroscopy operates on a simple principle: molecular bonds are not static. They are in constant motion, undergoing stretching (changes in bond length) and bending (changes in bond angle) vibrations. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation, revealing which frequencies were absorbed. The resulting pattern of absorption peaks serves as a unique molecular "fingerprint," with specific peaks being highly characteristic of certain functional groups[1].

The IR spectrum is typically divided into two main areas:

  • Functional Group Region (4000-1300 cm⁻¹): This region is where most of the key functional groups, such as C=O, O-H, and N-H, show their characteristic stretching vibrations. These peaks are often strong and well-defined, making them excellent for initial identification[1][2].

  • Fingerprint Region (below 1500 cm⁻¹): This area contains a complex pattern of peaks arising from the bending vibrations of the molecule and stretching of single bonds (like C-C and C-O). While complex, this region is unique to each molecule and can be used for definitive identification by comparing it to a known standard[1][3].

Spectroscopic Analysis of Esters: The "Rule of Three"

Esters (R-CO-OR') are defined by their carbonyl group (C=O) and two single-bonded C-O linkages. This combination gives rise to a highly characteristic and easily identifiable pattern in the IR spectrum, often referred to as the "Rule of Three" due to three prominent, intense peaks[4].

The Carbonyl (C=O) Stretch: The Star of the Show

The most powerful diagnostic peak for an ester is its carbonyl (C=O) stretching vibration. This absorption is typically one of the strongest and sharpest in the entire spectrum.

  • Saturated Aliphatic Esters: Exhibit a strong C=O stretch in the range of 1750-1735 cm⁻¹ [5][6]. For example, the common solvent ethyl acetate shows this peak at approximately 1752 cm⁻¹[3][6].

  • α,β-Unsaturated and Aromatic Esters: When the carbonyl group is conjugated with a C=C double bond or an aromatic ring, delocalization of π-electrons weakens the C=O bond. This results in a lower energy vibration, shifting the absorption to a lower wavenumber, typically in the 1730-1715 cm⁻¹ range[5][6][7]. Methyl benzoate, an aromatic ester, shows its C=O stretch around 1725 cm⁻¹.

The C-O Stretches: The Supporting Cast

Confirming the presence of an ester requires identifying the C-O stretches, which are also strong and appear in the fingerprint region. Esters have two distinct C-O single bonds, which give rise to two or more bands between 1300-1000 cm⁻¹ [5][6][8].

  • Asymmetric C-C-O Stretch: This involves the stretching of the bond between the carbonyl carbon and the ester oxygen. It is typically found between 1300-1150 cm⁻¹ and is very intense[4][8].

  • Symmetric O-C-C Stretch: This involves the bond between the ester oxygen and the alkyl group carbon. This peak is usually found between 1150-1000 cm⁻¹ [4][8].

The presence of a very strong C=O peak around 1740 cm⁻¹ coupled with two strong C-O bands in the 1300-1000 cm⁻¹ region is definitive evidence of an ester functional group[2][4].

Structural Feature Effect on C=O Frequency **Typical Wavenumber (cm⁻¹) **Rationale
Saturated (Aliphatic)Baseline1750-1735[6]No electronic effects altering the C=O bond strength.
α,β-Unsaturation / Aryl ConjugationDecrease1730-1715[6]Resonance delocalization weakens the C=O double bond character[9][10].
Ring Strain (e.g., Lactones)Increase>1760Smaller rings force more s-character into the C=O sigma bond, strengthening it[9].
Electron-withdrawing group on Ester OxygenIncrease~1770[11]Inductive effect increases the double bond character of the carbonyl group.

Spectroscopic Analysis of Alkyl Halides: A More Subtle Signature

Alkyl halides (R-X, where X = F, Cl, Br, I) present a different challenge. Their primary diagnostic peaks, the carbon-halogen (C-X) stretching vibrations, are found in the low-frequency fingerprint region and can sometimes be less straightforward to identify than the prominent ester peaks[12][13].

The Carbon-Halogen (C-X) Stretch

The position of the C-X stretching absorption is fundamentally dependent on the mass of the halogen atom—as the mass of the halogen increases, the vibrational frequency decreases[14][15].

  • C-F (Fluoroalkanes): Strong absorption in the 1400-1000 cm⁻¹ range.

  • C-Cl (Chloroalkanes): Strong absorption in the 850-550 cm⁻¹ range[5][12].

  • C-Br (Bromoalkanes): Strong absorption in the 690-515 cm⁻¹ range[5][12].

  • C-I (Iodoalkanes): Absorption is typically below 690 cm⁻¹ and often falls outside the range of standard mid-IR spectrophotometers[15].

Causality: This trend is a direct consequence of the physics of a harmonic oscillator, where the vibrational frequency is inversely proportional to the reduced mass of the bonded atoms. Heavier atoms vibrate more slowly, hence they absorb lower-frequency (lower wavenumber) infrared radiation[14].

Bond Type **Characteristic Wavenumber Range (cm⁻¹) **Intensity
C-F1400-1000Strong
C-Cl850-550[3][12]Medium-Strong
C-Br690-515[3][12]Medium-Strong
C-I<600Medium-Strong

Challenges in Identification: The C-X stretching bands appear in the crowded fingerprint region, where they can overlap with C-H bending or other skeletal vibrations, making unambiguous assignment difficult without other structural information[12][13]. However, these bonds have a large dipole moment, so the resulting peaks are typically of medium to strong intensity[14]. Additionally, terminal alkyl halides may show a C-H wagging vibration for the –CH₂X group from 1300-1150 cm⁻¹[5][12].

Comparative Guide: Ester vs. Alkyl Halide at a Glance

The key to distinguishing these two functional groups lies in focusing on the most diagnostically relevant regions of the spectrum.

Spectral Feature Ester (R-CO-OR') Alkyl Halide (R-X) Expert Insight
Primary Diagnostic Peak C=O Stretch C-X Stretch The ester's C=O peak is in the clean functional group region, making it far easier to spot.
Location 1750-1715 cm⁻¹ (Strong, Sharp)[5]1400-500 cm⁻¹ (Medium-Strong)[12]A strong peak near 1700 cm⁻¹ is a primary indicator of a carbonyl, while its absence rules out an ester[2].
Secondary Peaks Two strong C-O stretches (1300-1000 cm⁻¹)[6]C-H wag for -CH₂X (1300-1150 cm⁻¹)[12]The "Rule of Three" (C=O and two C-O peaks) provides robust confirmation for esters[4].
Diagnostic Certainty High. The pattern is highly characteristic.Moderate to Low. Peaks are in the complex fingerprint region and can be ambiguous[13][15].Never rely solely on a single peak in the fingerprint region to identify an alkyl halide. Correlate with other data.
Decision-Making Workflow for Spectral Interpretation

This diagram outlines a logical process for identifying an ester versus an alkyl halide from an unknown IR spectrum.

G start Analyze Spectrum check_carbonyl Strong, sharp peak at 1750-1715 cm⁻¹? start->check_carbonyl check_co Two strong peaks at 1300-1000 cm⁻¹? check_carbonyl->check_co Yes no_carbonyl No Carbonyl check_carbonyl->no_carbonyl No is_ester Ester Identified check_co->is_ester Yes inconclusive Inconclusive from IR alone check_co->inconclusive No check_fingerprint Strong peak(s) in 1400-500 cm⁻¹ region? no_carbonyl->check_fingerprint is_alkyl_halide Alkyl Halide Possible (Correlate with mass spec, NMR, etc.) check_fingerprint->is_alkyl_halide Yes check_fingerprint->inconclusive No

Caption: A flowchart for distinguishing esters and alkyl halides via IR spectroscopy.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis of Liquid Samples

Attenuated Total Reflectance (ATR) is a modern Fourier-Transform Infrared (FTIR) sampling technique that requires minimal to no sample preparation for liquids and solids, making it ideal for high-throughput analysis in drug development[16][17].

Objective

To obtain a clean, reproducible, and high-quality mid-infrared spectrum of a liquid sample suitable for functional group identification.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory must be clean and properly installed.

  • Background Spectrum Acquisition (Self-Validating System):

    • Action: With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.

    • Causality & Trustworthiness: The instrument software will automatically subtract this background from the sample spectrum. This critical step ensures that peaks from air and the instrument itself are removed, leaving only the spectral features of the sample. Without a proper background, the resulting spectrum is invalid.

  • Sample Application:

    • Action: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal[18][19]. Ensure the entire crystal surface is covered.

    • Expertise: For volatile liquids, be prepared to start the scan immediately. For viscous liquids, ensure good contact is made across the crystal surface.

  • Spectrum Acquisition:

    • Action: Lower the ATR press arm to apply consistent pressure if analyzing a solid or film (for neat liquids, this is often not required). Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning and Verification:

    • Action: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Trustworthiness: After cleaning, run another scan to verify the crystal is clean. The resulting spectrum should be a flat line, confirming no sample residue remains to contaminate the next analysis.

ATR-FTIR Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Liquid Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Clean Crystal with Appropriate Solvent D->E F 6. Verify Cleanliness (Run Blank Scan) E->F

Caption: A step-by-step workflow for acquiring a liquid sample spectrum using ATR-FTIR.

Conclusion

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • Smith, B. C. (2025). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. [Link]

  • University of Illinois Chicago. Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • NPTEL. Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Chad's Prep. Carbonyl Stretching Frequency (the effect of conjugation). [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a powerful and indispensable analytical technique. The fragmentation pattern generated by EI-MS serves as a molecular fingerprint, providing deep insights into a compound's structure and connectivity.[1]

This guide provides an in-depth analysis and prediction of the EI-MS fragmentation pattern of Ethyl 3-bromo-2-(bromomethyl)benzoate (CAS: 157652-24-9), a disubstituted aromatic compound with multiple reactive sites. For researchers synthesizing or utilizing this compound, understanding its mass spectral behavior is critical for reaction monitoring, purity assessment, and metabolite identification.

Instead of merely presenting a theoretical spectrum, this guide adopts a comparative, first-principles approach. We will deconstruct the target molecule into its fundamental chemical motifs and examine the known fragmentation patterns of simpler, analogous compounds. By synthesizing this information, we can build a robust, predictive model for the fragmentation of Ethyl 3-bromo-2-(bromomethyl)benzoate, explaining the causality behind each predicted cleavage.

Core Principles of Electron Ionization Fragmentation

Electron ionization subjects a molecule to a high-energy electron beam (~70 eV), causing the ejection of an electron to form a high-energy molecular radical cation (M•⁺).[2] This M•⁺ is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fundamental tenets governing these pathways include:

  • Cleavage of the Weakest Bonds: Fragmentation is not random; it preferentially occurs at the weakest bonds within the ion.[2]

  • Formation of Stable Products: Pathways that lead to the formation of stable cations (e.g., resonance-stabilized acylium or tropylium ions) and stable neutral radicals are highly favored.[3][4]

  • Characteristic Isotopic Patterns: The presence of certain elements, like chlorine and bromine, results in distinctive isotopic patterns for any fragment containing them, aiding in their identification. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio), leading to characteristic M⁺ and M+2 peaks of similar intensity for each bromine atom present.[5][6]

Workflow for Predictive Fragmentation Analysis

The following workflow illustrates our approach to deconstructing the target molecule and predicting its fragmentation pattern based on empirical data from analogous structures.

G cluster_0 Deconstruction & Analysis of Analogues cluster_1 Synthesis & Prediction A Target Molecule Ethyl 3-bromo-2-(bromomethyl)benzoate B Analogue 1: Ethyl Benzoate (Ester Functionality) A->B Deconstruct C Analogue 2: Benzyl Bromide (Benzylic Bromide) A->C Deconstruct D Analogue 3: Ethyl 3-bromobenzoate (Ring Bromide & Ester) A->D Deconstruct E Identify Key Fragmentation Rules - Loss of Ethoxy - Loss of Benzylic Br - Isotopic Patterns B->E Synthesize Data C->E Synthesize Data D->E Synthesize Data F Predict Primary Fragments of Target Molecule E->F G Propose Secondary Fragmentation Pathways F->G H Construct Theoretical Mass Spectrum G->H G cluster_0 Pathway A: Loss of Benzylic Bromine mol [M]•⁺ m/z 320/322/324 fragA Fragment A m/z 241/243 mol->fragA α-cleavage lossA - •Br

Caption: Loss of the labile benzylic bromine radical.

  • [M - •Br]⁺ → m/z 241/243: This fragment corresponds to the [ethyl 3-bromo-2-methylbenzoate]⁺ cation radical. The stability of the resulting benzylic cation makes this a very probable high-abundance fragment.

Pathway B: Loss of the Ethoxy Radical

Drawing from the ethyl benzoate examples, the loss of the ethoxy radical from the ester group is another major expected pathway.

G cluster_0 Pathway B: Loss of Ethoxy Radical mol [M]•⁺ m/z 320/322/324 fragB Fragment B m/z 275/277/279 mol->fragB α-cleavage lossB - •OCH₂CH₃

Caption: Formation of a stable acylium ion.

  • [M - •OCH₂CH₃]⁺ → m/z 275/277/279: This cleavage results in a stable, dibrominated benzoyl-type acylium ion. Based on the ethyl 3-bromobenzoate data, this fragment is a strong candidate for the base peak.

Pathway C: Loss of the Bromomethyl Radical

Cleavage of the C-C bond between the aromatic ring and the bromomethyl group is also possible.

G cluster_0 Pathway C: Loss of Bromomethyl Radical mol [M]•⁺ m/z 320/322/324 fragC Fragment C m/z 227/229 mol->fragC Benzylic Cleavage lossC - •CH₂Br

Caption: Cleavage leading to the ethyl 3-bromobenzoate ion.

  • [M - •CH₂Br]⁺ → m/z 227/229: This fragmentation pathway yields an ion whose mass and isotopic pattern would be identical to the molecular ion of ethyl 3-bromobenzoate. This is a highly plausible and diagnostically useful fragment.

Secondary Fragmentation

The primary fragments will likely undergo further decomposition:

  • From Fragment B (m/z 275/277/279): This acylium ion can lose a molecule of carbon monoxide (CO) to yield a dibromophenyl cation.

    • [m/z 275/277/279 - CO]⁺ → m/z 247/249/251

  • From Fragment A (m/z 241/243): This ion could subsequently lose an ethoxy radical.

    • [m/z 241/243 - •OCH₂CH₃]⁺ → m/z 196/198 (bromobenzoyl cation)

  • From Fragment C (m/z 227/229): This ion will fragment just as ethyl 3-bromobenzoate does, primarily by losing an ethoxy radical.

    • [m/z 227/229 - •OCH₂CH₃]⁺ → m/z 182/184 (bromobenzoyl cation)

Summary of Predicted Fragments
Predicted m/zIsotopic PatternProposed Fragment StructureFragmentation PathwayPredicted Abundance
320/322/3241:2:1[C₁₀H₁₀Br₂O₂]•⁺Molecular Ion (M•⁺)Low to Moderate
275/277/279 1:2:1 [C₉H₇Br₂O]⁺ [M - •OCH₂CH₃]⁺ High (likely Base Peak)
241/2431:1[C₁₀H₁₀BrO₂]⁺[M - •Br]⁺ (from benzylic position)High
227/2291:1[C₉H₉BrO₂]⁺[M - •CH₂Br]⁺Moderate to High
182/1841:1[C₇H₄BrO]⁺From m/z 227/229 losing •OCH₂CH₃Moderate
169/1711:1[C₇H₆Br]⁺Bromobenzyl/Tropylium CationModerate

Standard Operating Protocol: GC-MS Analysis

To validate these predictions, a standard GC-MS analysis using electron ionization would be performed.

  • Sample Preparation: Dissolve ~1 mg of Ethyl 3-bromo-2-(bromomethyl)benzoate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Scan from m/z 40 to 450.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the target compound. Compare the experimental fragmentation pattern with the predicted fragments.

Conclusion

The mass spectral fragmentation of Ethyl 3-bromo-2-(bromomethyl)benzoate is predicted to be a composite of the characteristic cleavages of its functional groups. The analysis of simpler, analogous molecules provides a robust framework for this prediction. The most prominent fragmentation pathways are expected to be the loss of the ethoxy radical from the ester to form a stable acylium ion (likely the base peak at m/z 275/277/279 ) and the loss of the highly labile benzylic bromine atom (yielding a significant peak at m/z 241/243 ). The presence of two bromine atoms will provide a definitive isotopic signature (1:2:1 ratio) for fragments containing both, and a 1:1 ratio for fragments containing only one. This predictive guide serves as a valuable resource for researchers, enabling confident identification and structural verification of this complex molecule in a variety of experimental settings.

References

  • Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes.
  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). Ethyl 3-(bromomethyl)benzoate.
  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.
  • Shapiro, R. H., & Tomer, K. B. (1970). The mass spectral behavior of β‐bromoethyl benzoate and some of its ring substituted derivatives: Evidence for oxygen participation in the formation of [M Br]+. Organic Mass Spectrometry, 3(3), 333-338.
  • ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ChemConnections. (n.d.). Mass Spectrometry: Fragmentation.
  • Wang, D., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(9), 4963-4971.
  • ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted.
  • NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. NIST Chemistry WebBook, SRD 69.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Sigma-Aldrich. (n.d.). Ethyl 3-Bromo-2-(bromomethyl)benzoate.
  • ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects.
  • ChemicalBook. (n.d.). ETHYL 3-BROMOBENZOATE(24398-88-7) Mass Spectrum.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Brominated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of brominated benzoates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, evidence-based approach to method development, explaining the rationale behind experimental choices and providing a comparative analysis of various chromatographic parameters. Our goal is to empower you to build robust, reliable, and efficient HPLC methods for ensuring the quality and purity of these critical chemical entities.

The accurate determination of purity is paramount in the pharmaceutical and chemical industries. Brominated benzoates, as key intermediates and active pharmaceutical ingredients (APIs), demand rigorous analytical oversight to ensure the absence of process-related impurities and degradation products.[1][2][3] This guide will explore the nuances of reversed-phase HPLC (RP-HPLC), the workhorse of purity analysis, and delve into alternative strategies to tackle challenging separations.

The Logic of Method Development: A Step-by-Step Workflow

Effective HPLC method development is a systematic process. The following workflow illustrates a logical progression from initial compound characterization to a fully optimized and validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Informs initial choices C Fine-Tuning Mobile Phase (Organic Ratio, pH, Additives) B->C Refine separation D Optimizing Physical Parameters (Flow Rate, Temperature) C->D Enhance efficiency E Method Validation (ICH Guidelines) D->E Confirm robustness F Purity Analysis & Reporting E->F Generate final data GradientOptimization A Initial Broad Gradient (e.g., 5-95% B in 20 min) B Identify Elution Window (Time range where peaks elute) A->B Analyze chromatogram C Shallow Gradient Around Elution Window (e.g., 40-60% B in 15 min) B->C Improve resolution D Isocratic Hold (Optional) (For simple mixtures) B->D Simplify method

Sources

Technical Comparison Guide: Differentiating Regioisomers of Bromo-(bromomethyl)benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of bromo-(bromomethyl)benzoate esters—critical bifunctional linkers in drug discovery—typically utilizes the Wohl-Ziegler radical bromination of bromotoluate precursors. This reaction is notoriously non-selective, frequently yielding mixtures of regioisomers and over-brominated byproducts.

For the specific case of distinguishing Methyl 3-bromo-4-(bromomethyl)benzoate (Isomer A) from Methyl 4-bromo-3-(bromomethyl)benzoate (Isomer B) , standard LC-MS and 1D-NMR are often insufficient due to identical molecular weights and nearly indistinguishable proton splitting patterns (both are 1,2,4-trisubstituted benzenes).[1]

This guide outlines a definitive, self-validating analytical workflow utilizing 2D-NMR (HMBC) and NOE Difference Spectroscopy to unambiguously assign regioochemistry without the need for X-ray crystallography.

Part 1: The Challenge of Regioisomerism

The Synthesis Problem

The radical bromination of methyl bromotoluates using N-bromosuccinimide (NBS) is governed by the stability of the benzylic radical. However, electronic and steric differences between the positions ortho and meta to the ester are subtle.

  • Result: A crude reaction mixture often containing the desired product, unreacted starting material, the dibromomethyl impurity, and potentially regioisomers if the starting material purity was compromised or if rearrangement occurred (rare but possible under forcing conditions).

Comparison of Analytical Techniques

The following table summarizes why standard techniques fail and why 2D-NMR is the required standard.

TechniqueCapabilityLimitation for this ApplicationVerdict
LC-MS (ESI/APCI) Confirms MW (Mono- vs. Bis-bromo).Fragmentation patterns for positional isomers are often identical.[1] Retention times are too similar for ab initio assignment.[1]Screening Only
1D

H NMR
Identifies functional groups.Both isomers present as 1,2,4-trisubstituted systems with identical splitting (d, d, s/dd). Chemical shifts are solvent-dependent and unreliable.[1]Insufficient
X-Ray Crystallography Absolute configuration.[1]Requires single crystals (time-consuming); these esters are often oils or low-melting solids.[1]Overkill / Impractical
2D NMR (HMBC/NOE) Spatial and connectivity mapping.[1]Requires longer acquisition time (~30 mins).The Gold Standard

Part 2: The Solution – NMR Spectroscopy

Why 1D NMR is Ambiguous

In both target isomers, the aromatic ring has protons at positions 2, 5, and 6 (relative to the ester at 1).

  • Coupling Constants (

    
    ):  Both isomers display one ortho-coupling (
    
    
    
    Hz) and one meta-coupling (
    
    
    Hz).[1]
  • Pattern: A doublet, a doublet of doublets, and a doublet (often appearing as a singlet).[2]

  • Ambiguity: You cannot distinguish Isomer A from Isomer B solely by looking at the splitting pattern because the topology of the protons is identical; only the identity of the substituents changes.

The Definitive Protocol: HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons separated by 2 or 3 bonds.[3] This allows us to "walk" across the quaternary carbons that block standard proton-proton coupling.

The Logic Gate (Isomer A vs. Isomer B)

We utilize the Ester Carbonyl (


)  and the Benzylic Carbon (

)
as anchors.
  • Isomer A (3-bromo-4-(bromomethyl)benzoate):

    • The Ester Carbonyl (C1) correlates to protons H2 and H6 .

    • The Benzylic Carbon (at C4) correlates to proton H5 (ortho to it).[1]

    • Crucial Distinction: The proton that correlates to the benzylic carbon (H5) does NOT correlate to the ester carbonyl (too far, 4 bonds).

  • Isomer B (4-bromo-3-(bromomethyl)benzoate):

    • The Ester Carbonyl (C1) correlates to protons H2 and H6 .

    • The Benzylic Carbon (at C3) correlates to protons H2 and H4 (which is Br, so no signal) -> it correlates to H2 .[1]

    • Crucial Distinction: The proton that correlates to the benzylic carbon (H2 ) ALSO correlates to the ester carbonyl.

Visualization of the Logic

The following diagram illustrates the decision tree for assigning the structure based on HMBC data.

NMR_Logic Start Unknown Isomer Sample Exp1 Run 1H-13C HMBC Experiment Start->Exp1 Identify Identify Diagnostic Protons: 1. Find H-Aromatic coupled to Ester C=O (H-ortho) 2. Find H-Aromatic coupled to Benzylic CH2 (H-benzyl) Exp1->Identify Decision Does the H-benzyl proton ALSO show a correlation to the Ester C=O? Identify->Decision ResultA NO (Protons are distinct) Decision->ResultA Separated Spin Systems ResultB YES (It is the same proton H2) Decision->ResultB Overlapping Correlation ConclusionA Isomer A: 3-bromo-4-(bromomethyl) ResultA->ConclusionA ConclusionB Isomer B: 4-bromo-3-(bromomethyl) ResultB->ConclusionB

Caption: HMBC Decision Tree. By tracing the connectivity of the aromatic proton located between substituents, one can definitively assign the regioisomer.

Part 3: Experimental Protocols

Standardized Synthesis (Wohl-Ziegler)

Note: This protocol is optimized to minimize bis-bromination.[1]

  • Reagents: Methyl bromotoluate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (0.05 eq) or AIBN.[1]

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Acetonitrile (MeCN).[1] Note: CCl
    
    
    
    is traditional but avoided due to toxicity; PhCF
    
    
    is the modern green alternative.
  • Procedure:

    • Dissolve substrate in solvent (0.2 M).[1]

    • Add NBS and initiator.[1][4][5]

    • Heat to reflux (80-90 °C) with vigorous stirring.

    • Monitor by TLC/NMR every 30 mins.[1] Stop when starting material is <5% to prevent over-bromination.[1]

  • Workup: Cool, filter off succinimide, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Differentiation Protocol (Self-Validating)

Equipment: 400 MHz NMR or higher (500 MHz recommended for clear aromatic resolution). Solvent: CDCl


 or DMSO-

.[1]

Step-by-Step Workflow:

  • Acquire 1D Proton NMR:

    • Verify the integral of the benzylic

      
       (singlet, ~4.5 ppm, 2H).
      
    • Verify the integral of the ester

      
       (singlet, ~3.9 ppm, 3H).
      
    • Verify 3 aromatic protons.[1][6][7][8]

  • Acquire HMBC (Gradient selected):

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Number of scans: 16-32 (sufficient for 10 mg sample).[1]

  • Analysis (The "Check"):

    • Locate the Carbonyl Carbon signal (~166 ppm).

    • Locate the Benzylic Carbon signal (~33 ppm).

    • Trace: Draw a line from the Carbonyl Carbon to the aromatic region. Note the protons.[2][6][8][9][10][11]

    • Trace: Draw a line from the Benzylic Carbon to the aromatic region. Note the protons.[2][6][8][9][10][11]

    • Compare: If the sets of protons are mutually exclusive, you have the para-relationship (Isomer A). If they overlap (specifically at H2), you have the meta-relationship (Isomer B).[1]

Part 4: Chemical Derivatization (The "Nuclear Option")

If NMR access is limited, chemical derivatization provides an unequivocal chemical proof.

Cyclization Logic
  • Isomer B (4-bromo-3-bromomethyl): The bromomethyl group is meta to the ester.[1] It cannot cyclize.[1]

  • Alternative Isomer (2-bromo-3-bromomethyl): If the starting material was impure, you might have the 2,3-isomer. This specific isomer allows the bromomethyl and ester to be ortho.

  • Test: Heat the sample in basic aqueous dioxane.

    • Ortho isomers cyclize to form a Phthalide (Isobenzofuranone), which is a stable, crystalline solid with a distinct IR carbonyl shift (~1760 cm

      
       vs 1720 cm
      
      
      
      for linear ester).[1]
    • Meta/Para isomers (our targets) will hydrolyze to the dicarboxylic acid or hydroxy-acid but will not form the lactone ring.

    • Utility: This proves your compound is not the ortho-impurity.

References

  • Wohl-Ziegler Reaction Mechanism & Selectivity

    • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews.

  • NMR of Trisubstituted Benzenes

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Heteronuclear correlations).

  • HMBC Application in Regioisomer Assignment

    • Reynolds, W. F., & Enriquez, R. G. (2002). "Choosing the best pulse sequences, acquisition parameters, processing strategies, and probes for natural product structure elucidation by NMR spectroscopy." Journal of Natural Products.

  • Safety Data (Methyl 3-bromo-4-(bromomethyl)benzoate)

    • PubChem Compound Summary.[1] [1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-(bromomethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.